Prothracarcin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
81542-99-6 |
|---|---|
Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(6aS,8E)-8-ethylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one |
InChI |
InChI=1S/C14H14N2O/c1-2-10-7-11-8-15-13-6-4-3-5-12(13)14(17)16(11)9-10/h2-6,8,11H,7,9H2,1H3/b10-2+/t11-/m0/s1 |
InChI Key |
GYUDGZRJHSDPLH-KJQCOJPZSA-N |
Isomeric SMILES |
C/C=C/1\C[C@H]2C=NC3=CC=CC=C3C(=O)N2C1 |
Canonical SMILES |
CC=C1CC2C=NC3=CC=CC=C3C(=O)N2C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Prothracarcin; DC-62; Antibiotic DC 62; UNII-V98H82XQPF; |
Origin of Product |
United States |
Foundational & Exploratory
Prothracarcin: A Technical Guide to its Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prothracarcin is a potent antitumor antibiotic belonging to the pyrrolo[1]benzodiazepine (PBD) class of natural products. Isolated from Streptomyces umbrosus subsp. raffinophilus, it exhibits significant cytotoxic and antitumor properties.[2] This technical guide provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, available activity data, and the experimental protocols used to elucidate its effects. While specific quantitative data for this compound is limited in publicly available literature, this document leverages the extensive knowledge of the PBD class to infer its biological profile and guide future research.
Core Mechanism of Action: DNA Alkylation
The primary mechanism of action for this compound, like other PBDs, is the sequence-selective alkylation of DNA. This covalent binding to the minor groove of DNA is the initiating event that leads to subsequent cellular responses, including cell cycle arrest and apoptosis.
The PBD core structure is perfectly shaped to fit snugly within the minor groove of the DNA double helix. The critical interaction involves the electrophilic imine moiety (or a precursor that converts to an imine) at the N10-C11 position of the PBD molecule. This imine reacts with the nucleophilic N2-position of a guanine base, forming a stable covalent bond. This alkylation event distorts the DNA helix, interfering with the binding of DNA-processing enzymes and transcription factors, ultimately leading to the inhibition of DNA replication and transcription.
dot
References
An In-depth Technical Guide to the Isolation of Novel Compounds from Streptomyces Species
For Researchers, Scientists, and Drug Development Professionals
The genus Streptomyces stands as a cornerstone in the history of antibiotic discovery, responsible for producing a significant majority of clinically relevant secondary metabolites.[1] These filamentous bacteria are prolific sources of a vast array of bioactive compounds, including antibacterial, antifungal, antiviral, antitumor, and immunosuppressive agents.[1] The urgent need for novel therapeutics to combat the rise of multidrug-resistant pathogens has reinvigorated interest in exploring the biosynthetic potential of Streptomyces. This guide provides a comprehensive overview of the methodologies involved in the isolation, purification, and characterization of novel compounds from these remarkable microorganisms.
Isolation and Cultivation of Streptomyces
The initial step in the discovery of novel natural products is the successful isolation and cultivation of Streptomyces from diverse environmental niches. Exploration of unique and extreme environments, such as marine sediments, arid soils, and the rhizosphere of rare plants, increases the likelihood of discovering novel strains with unique biosynthetic capabilities.[2][3]
Experimental Protocol: Isolation of Streptomyces from Soil
This protocol outlines a standard procedure for the isolation of Streptomyces from soil samples.
-
Sample Collection and Pre-treatment:
-
Collect soil samples from the desired location, preferably from a depth of 10-20 cm to minimize surface contamination.
-
Air-dry the soil sample in a laminar flow hood for 8-12 hours to reduce the number of non-spore-forming bacteria.[4]
-
Heat the dried soil sample at 55°C for 6 minutes to further select for spore-forming actinomycetes like Streptomyces.[5]
-
-
Serial Dilution and Plating:
-
Suspend 1 gram of the pre-treated soil in 9 ml of sterile saline solution (0.9% NaCl) and vortex thoroughly.
-
Perform a serial dilution of the soil suspension up to 10⁻⁶.
-
Plate 100 µl of each dilution onto Starch Casein Agar (SCA) or International Streptomyces Project (ISP) media.
-
Supplement the media with antifungal agents like nystatin (25 µg/ml) and antibacterial agents like nalidixic acid (25 µg/ml) to inhibit the growth of fungi and other bacteria.[4]
-
-
Incubation and Colony Selection:
Cultivation for Secondary Metabolite Production
Optimizing culture conditions is crucial for inducing the production of secondary metabolites. The "One Strain, Many Compounds" (OSMAC) approach, which involves varying cultivation parameters, can be employed to activate silent biosynthetic gene clusters.
Experimental Protocol: Submerged Fermentation
This protocol describes a typical submerged fermentation process for the production of secondary metabolites.
-
Inoculum Preparation:
-
Production Fermentation:
-
Transfer the seed culture (typically 5-10% v/v) into a larger volume of production medium. Common production media include ISP2, ISP4, and Yeast Extract-Malt Extract (YEME) broth.
-
Incubate the production culture under the same conditions as the seed culture for 7-14 days. The optimal incubation time for secondary metabolite production can vary significantly between strains and should be determined empirically.[8]
-
Extraction and Purification
Following fermentation, the bioactive compounds need to be extracted from the culture broth and purified from a complex mixture of other metabolites.
Experimental Protocol: Solvent Extraction
Ethyl acetate is a commonly used solvent for the extraction of a broad range of secondary metabolites from Streptomyces fermentations.
-
Separation of Biomass and Supernatant:
-
Centrifuge the fermentation broth at 8,000-10,000 rpm for 15 minutes to separate the mycelial biomass from the culture supernatant.[6]
-
-
Extraction of the Supernatant:
-
Transfer the supernatant to a separating funnel and add an equal volume of ethyl acetate.
-
Shake the funnel vigorously for 15-20 minutes, periodically releasing the pressure.
-
Allow the layers to separate and collect the upper ethyl acetate layer.
-
Repeat the extraction process two to three times to maximize the recovery of the compounds.[5]
-
-
Extraction of the Mycelium (Optional):
-
The mycelial pellet can also be extracted with a polar solvent like acetone or methanol to recover intracellular compounds.
-
-
Concentration of the Extract:
Purification Workflow
A multi-step chromatographic approach is typically required to isolate pure compounds from the crude extract.
Caption: A typical workflow for the purification of novel compounds.
Experimental Protocol: Silica Gel Column Chromatography
This protocol provides a general guideline for the initial fractionation of the crude extract.
-
Column Packing:
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a glass column and allow it to pack under gravity, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Adsorb the crude extract onto a small amount of silica gel and allow the solvent to evaporate completely.
-
Carefully load the dried sample onto the top of the packed column.
-
-
Elution:
-
Elute the column with a gradient of solvents with increasing polarity. A common gradient starts with 100% hexane, gradually increasing the proportion of ethyl acetate, and finally methanol. A typical gradient could be:
-
100% Chloroform
-
Chloroform:Methanol (9:1)
-
Chloroform:Methanol (7:3)
-
Chloroform:Methanol (1:9)
-
100% Methanol[1]
-
-
Collect the eluate in fractions of a defined volume (e.g., 5-10 ml).
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify fractions with similar compound profiles.
-
Pool the fractions containing the compounds of interest for further purification.
-
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is often the final step to obtain a pure compound.
-
Column and Mobile Phase Selection:
-
Choose a suitable column based on the polarity of the target compound (e.g., C18 for non-polar compounds).
-
Select an appropriate mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like trifluoroacetic acid (TFA) for better peak shape.
-
-
Gradient Elution:
-
Develop a gradient elution method where the proportion of the organic solvent is increased over time to effectively separate the components of the pooled fractions.
-
-
Fraction Collection and Analysis:
-
Collect the peaks corresponding to individual compounds.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Structure Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity of atoms.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for the analysis of volatile compounds.[5][9]
Bioactivity Screening
The isolated compounds are then screened for their biological activities.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum:
-
Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.
-
-
Serial Dilution of the Compound:
-
Perform a two-fold serial dilution of the purified compound in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the microbial inoculum to each well of the microtiter plate.
-
Incubate the plate at the optimal temperature for the growth of the test microorganism for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Quantitative Data
The following tables summarize representative quantitative data for compounds isolated from Streptomyces species.
| Compound/Extract | Source Organism | Target Organism/Cell Line | MIC (µg/mL) | Reference |
| Ethyl Acetate Extract | Streptomyces sp. CSK1 | Staphylococcus aureus | 0.21 - 0.29 | [10] |
| Ethyl Acetate Extract | Streptomyces sp. CSW2 | Staphylococcus aureus | 0.21 - 0.29 | [10] |
| Ethyl Acetate Extract | Streptomyces sp. CSU1 | Escherichia coli | 5.69 - 10.91 | [10] |
| Crude Extract | Streptomyces lanatus AR2 | Micrococcus luteus | 5 - 50 | [11] |
| BC 01_C1 | Streptomyces coelicoflavus BC 01 | Bacteria | 12.5 - 75 | [1] |
| BC 01_C2 | Streptomyces coelicoflavus BC 01 | Fungi | 50 - 125 | [1] |
| BC 01_C3 | Streptomyces coelicoflavus BC 01 | Bacteria | 12.5 - 75 | [1] |
| Compound/Extract | Source Organism | Target Cell Line | IC₅₀ (µg/µL or mg/L) | Reference |
| Ethyl Acetate Extract | Streptomyces sp. CSK3 | HeLa | 3.46 | [10] |
| Ethyl Acetate Extract | Streptomyces sp. CSW2 | HeLa | 9.74 | [10] |
| 4-(Diethylamino)salicylaldehyde | Streptomyces sp. KN37 | Rhizoctonia solani | 14.487 | [12][13] |
| 4-Nitrosodiphenylamine | Streptomyces sp. KN37 | Erwinia amylovora | 5.715 | [12][13] |
Regulation of Secondary Metabolism
The production of secondary metabolites in Streptomyces is tightly regulated by complex signaling networks that respond to various environmental and physiological cues. Understanding these pathways can provide strategies for enhancing the production of desired compounds.
References
- 1. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. banglajol.info [banglajol.info]
- 6. smujo.id [smujo.id]
- 7. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. ajbls.com [ajbls.com]
- 10. tandfonline.com [tandfonline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Integrative Genomics and Bioactivity-Guided Isolation of Novel Antimicrobial Compounds from Streptomyces sp. KN37 in Agricultural Applications | MDPI [mdpi.com]
- 13. Integrative Genomics and Bioactivity-Guided Isolation of Novel Antimicrobial Compounds from Streptomyces sp. KN37 in Agricultural Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Prothracarcin: A Technical Guide to Chemical Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Chemical Synthesis of the Pyrrolo[1][2]benzodiazepine Core
The synthesis of the tricyclic pyrrolo[1][2]benzodiazepine system is a well-established field, providing a roadmap for the potential synthesis of prothracarcin.[1][3] The general approach involves the sequential construction of the pyrrolidine and diazepine rings onto an aromatic template.
Representative Synthetic Pathway
A common strategy for the synthesis of the PBD core, which is central to this compound's structure, is depicted in the workflow below. This pathway is a composite of established methods for PBD synthesis.[4][5]
Caption: Generalized synthetic workflow for the pyrrolo[1][2]benzodiazepine (PBD) core structure.
Experimental Protocols for Key Transformations
While a specific protocol for this compound is unavailable, the following are representative methodologies for key steps in the synthesis of the PBD scaffold, adapted from the literature on PBD synthesis.[4][5]
1. Peptide Coupling:
-
Objective: To form the amide bond between the anthranilic acid derivative and the proline moiety.
-
Methodology: The appropriately substituted anthranilic acid (1 equivalent) is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). To this solution, a peptide coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activator such as N-hydroxysuccinimide (NHS) (1.1 equivalents) are added. The mixture is stirred at room temperature for 30 minutes. Subsequently, the L-proline derivative (1 equivalent) and a base like triethylamine (TEA) (1.2 equivalents) are added, and the reaction is stirred at room temperature for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the urea byproduct, and the filtrate is washed sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude dipeptide intermediate.
2. Diazepine Ring Cyclization:
-
Objective: To form the seven-membered diazepine ring.
-
Methodology: The dipeptide intermediate (1 equivalent) is dissolved in an anhydrous, non-polar solvent like toluene or benzene. An activating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) (1.2-1.5 equivalents) is added portion-wise at 0 °C. The reaction mixture is then heated to reflux for 2-4 hours, with progress monitored by TLC. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is carefully neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude PBD core structure.
Purification Methods
The purification of PBDs, including this compound, typically involves a multi-step process to isolate the target compound from reaction impurities and byproducts.[6][][8][9][10]
General Purification Workflow
Caption: A typical multi-step workflow for the purification of a synthetic PBD compound.
Detailed Purification Protocols
1. Liquid-Liquid Extraction:
-
Objective: To perform an initial separation of the desired product from water-soluble and highly polar or non-polar impurities.
-
Methodology: The crude reaction mixture is diluted with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane. This organic solution is then washed sequentially with water, a dilute aqueous acid (e.g., 1N HCl) to remove basic impurities, and a dilute aqueous base (e.g., saturated NaHCO3) to remove acidic impurities. A final wash with brine is performed to remove residual water. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed in vacuo to yield a concentrated crude product.
2. Silica Gel Column Chromatography:
-
Objective: To separate the target PBD from closely related impurities based on polarity.
-
Methodology: A glass column is packed with silica gel as the stationary phase, slurried in a non-polar solvent (e.g., hexane). The concentrated crude product is adsorbed onto a small amount of silica gel and loaded onto the top of the column. The separation is achieved by eluting the column with a mobile phase of increasing polarity, typically a gradient of ethyl acetate in hexane. Fractions are collected and analyzed by TLC to identify those containing the pure product. The fractions containing the pure compound are combined and the solvent is evaporated to yield the purified PBD.
Data Presentation
The following tables summarize the types of quantitative data that are critical to collect and report during the synthesis and purification of this compound or its analogues.
Table 1: Synthetic Reaction Data
| Step | Reaction | Starting Material (mass, mol) | Reagents (equivalents) | Solvent | Temp (°C) | Time (h) | Product Mass (g) | Yield (%) |
| 1 | Peptide Coupling | Substituted Anthranilic Acid (X g, Y mol) | DCC (1.1), NHS (1.1), L-Proline Derivative (1.0), TEA (1.2) | DCM | RT | 18 | Dipeptide (A g) | Z % |
| 2 | Cyclization | Dipeptide (A g, B mol) | SOCl2 (1.5) | Toluene | Reflux | 3 | PBD Core (C g) | W % |
| 3 | Functionalization | PBD Core (C g, D mol) | Reagent X (eq.) | Solvent Y | T | t | This compound (E g) | V % |
Table 2: Purification Data
| Purification Step | Input Mass (g) | Method | Stationary Phase | Mobile Phase / Gradient | Output Mass (g) | Purity (by HPLC, %) | Recovery (%) |
| 1 | Crude Product (X g) | Liquid-Liquid Extraction | - | Ethyl Acetate / Water | Y g | 60-80% | >90% |
| 2 | Extracted Product (Y g) | Column Chromatography | Silica Gel | Hexane:Ethyl Acetate (gradient) | Z g | >95% | 80-90% |
| 3 | Purified Product (Z g) | Preparative HPLC | C18 | Acetonitrile:Water (gradient) | A g | >99% | 70-85% |
Disclaimer: The experimental protocols and quantitative data presented are representative examples based on the synthesis and purification of the general pyrrolo[1][2]benzodiazepine class of compounds. Specific conditions for this compound would require experimental optimization.
References
- 1. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, chemistry, and biology of pyrrolo[1,4]benzodiazepine natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. sinobiological.com [sinobiological.com]
- 8. Protein purification using chromatography: selection of type, modelling and optimization of operating conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein purification | Abcam [abcam.com]
- 10. sjsu.edu [sjsu.edu]
The Prothracarcin Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Prothracarcin is a member of the pyrrolobenzodiazepine (PBD) class of antitumor antibiotics, known for their sequence-selective DNA-alkylating properties. While the biosynthesis of this compound has not been fully elucidated in dedicated studies, a comprehensive understanding can be constructed through comparative analysis of the well-characterized biosynthetic gene cluster of a closely related compound, porothramycin, produced by Streptomyces albus subsp. albus. This guide provides an in-depth overview of the putative biosynthetic pathway of this compound, including the genetic basis, proposed enzymatic steps, and relevant experimental methodologies for its further investigation.
Genetic Blueprint: The this compound Biosynthetic Gene Cluster
The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC). While the specific BGC for this compound has not been independently sequenced and annotated, the high structural similarity to porothramycin allows for a detailed predictive model based on the porothramycin BGC from S. albus subsp. albus (ATCC 39897). This cluster spans approximately 39.7 kb and contains 27 putative genes.[1] Of these, 18 show significant homology to genes within the biosynthetic cluster of another PBD, anthramycin.[1]
The table below summarizes the putative genes involved in the biosynthesis of the this compound core structure, based on the annotated porothramycin gene cluster.
| Gene (Porothramycin BGC) | Putative Function in this compound Biosynthesis | Homolog in Anthramycin BGC |
| por10, por11, por13-16 | Biosynthesis of the branched L-proline derivative from L-tyrosine | orf11, orf10, orf8-5 |
| por18 | Methyltransferase (function in this compound biosynthesis is uncertain) | orf19 |
| por20, por21 | Non-ribosomal peptide synthetase (NRPS) modules for condensation of the anthranilate and proline moieties | orf1, orf2 |
| por25, por26 | Methyltransferases for modifications of the PBD core | - |
This table is a representation based on the published data for the porothramycin gene cluster and serves as a predictive model for the this compound BGC.[1]
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of the this compound scaffold is believed to proceed through the convergence of two main branches, culminating in a series of tailoring reactions. The initial precursors are derived from primary metabolism: L-tryptophan and L-tyrosine.
Formation of the Anthranilate Moiety
The pathway to the 3-hydroxyanthranilic acid core of this compound likely follows the kynurenine pathway, a common route for tryptophan degradation. This is in contrast to other PBDs like tomaymycin, which utilize the chorismate pathway.
Caption: Proposed biosynthesis of the 3-hydroxyanthranilic acid moiety of this compound from L-tryptophan via the kynurenine pathway.
Formation of the Branched L-Proline Moiety
The distinctive branched L-proline derivative of this compound is synthesized from L-tyrosine. This involves a series of enzymatic modifications, including oxidation and cyclization, catalyzed by enzymes encoded by genes homologous to the lmb gene cluster for lincomycin biosynthesis.[1]
Caption: Putative biosynthetic pathway for the branched L-proline derivative from L-tyrosine, catalyzed by a suite of dedicated enzymes.
Assembly and Tailoring of the this compound Core
The 3-hydroxyanthranilic acid and the branched L-proline derivative are condensed by a non-ribosomal peptide synthetase (NRPS) system, likely encoded by por20 and por21.[1] Subsequent tailoring reactions, including methylations and oxidations, are carried out on the condensed PBD core to yield the final this compound molecule. The timing of these modifications, such as the methylation of the anthranilate unit, is thought to occur prior to the condensation reaction, while modifications to the proline moiety happen after the PBD core is formed.[1]
Caption: Proposed assembly of the this compound molecule via NRPS-mediated condensation and subsequent tailoring reactions.
Experimental Protocols for Pathway Elucidation
While specific experimental data for this compound biosynthesis is scarce, the following established methodologies are crucial for its detailed characterization.
Gene Inactivation and Heterologous Expression
To confirm the function of putative biosynthetic genes, targeted gene knockouts in the producing Streptomyces strain can be performed. Analysis of the resulting metabolomic profile can reveal the accumulation of intermediates or the abolition of this compound production. Conversely, heterologous expression of the entire BGC or subsets of genes in a model host like Streptomyces coelicolor or Streptomyces albus can confirm their role in the biosynthesis.
Caption: A generalized experimental workflow for the functional characterization of the this compound biosynthetic gene cluster.
In Vitro Enzymatic Assays
Once the functions of individual genes are confirmed, the corresponding enzymes can be overexpressed and purified. In vitro assays with putative substrates can then be used to determine their specific catalytic activity, kinetics, and substrate specificity. This provides direct evidence for the proposed biosynthetic steps.
Isotopic Labeling Studies
Feeding experiments with isotopically labeled precursors (e.g., ¹³C-labeled tryptophan or tyrosine) to the producing strain can trace the incorporation of these precursors into the this compound molecule. Analysis of the resulting labeled this compound by mass spectrometry and NMR spectroscopy can definitively map the origin of the atoms in the final structure, confirming the proposed biosynthetic pathway.
Quantitative Data and Future Directions
To date, there is a lack of published quantitative data, such as enzyme kinetic parameters, metabolic flux analysis, or production titers, specifically for this compound. Future research should focus on:
-
Quantitative proteomics and transcriptomics: To understand the regulation and expression levels of the biosynthetic enzymes under different growth conditions.
-
Metabolic flux analysis: To quantify the flow of precursors from primary metabolism into the this compound pathway and identify potential bottlenecks for yield improvement.
-
Enzyme kinetics: To characterize the efficiency and substrate specificity of the key biosynthetic enzymes, which is crucial for future synthetic biology and bioengineering efforts.
By applying these methodologies, a complete and quantitative understanding of this compound biosynthesis can be achieved, paving the way for the rational design of novel PBD analogs with improved therapeutic properties.
References
Methodological & Application
Application Notes: In Vitro Cellular Assays for Anthramycin, a Pyrrolobenzodiazepine Antitumor Antibiotic
Application Notes: In Vitro Cellular Assays for Anthramycin, a Pyrrolo[1][2]benzodiazepine Antitumor Antibiotic
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Anthramycin is a potent antitumor antibiotic belonging to the pyrrolo[1][2]benzodiazepine (PBD) class of compounds.[3] Initially isolated from Streptomyces refuineus, it exhibits significant cytotoxicity against a range of cancer cell lines.[3] These application notes provide a comprehensive overview of the in vitro experimental protocols to characterize the anticancer effects of anthramycin, with a focus on its mechanism of action, effects on cell viability, apoptosis, and cell cycle progression. Due to the limited publicly available data for "Prothracarcin," this document focuses on the well-characterized PBD antibiotic, Anthramycin, as a representative compound of this class.
Mechanism of Action:
Anthramycin exerts its cytotoxic effects primarily by targeting cellular DNA. Its mechanism of action involves the following key steps:
-
DNA Minor Groove Binding: Anthramycin selectively binds to the minor groove of DNA.[4]
-
Covalent Adduct Formation: It forms a covalent bond with the exocyclic C2-amino group of guanine bases.[4]
-
Inhibition of Nucleic Acid Synthesis: The formation of the anthramycin-DNA adduct interferes with the processes of DNA replication and RNA transcription, ultimately leading to the inhibition of both DNA and RNA synthesis.[3]
-
Induction of DNA Damage Response: The presence of anthramycin-DNA adducts can trigger the cellular DNA damage response (DDR), leading to the activation of signaling pathways that control cell cycle progression and apoptosis.
While the primary target is DNA, the downstream consequences of anthramycin-induced DNA damage can involve the activation of protein kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which in turn can phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53. Activated p53 can then transcriptionally activate genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., Bax).
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several anthramycin analogs against the MCF-7 human breast cancer cell line, as determined by the MTT assay. This data provides a reference for the expected potency of this class of compounds.
| Compound Code | Cell Line | IC50 (µg/mL) |
| RVB-01 | MCF-7 | 1.3 |
| RVB-04 | MCF-7 | 1.22 |
| RVB-05 | MCF-7 | 1.14 |
| RVB-09 | MCF-7 | 1.31 |
| Cisplatin (Reference) | MCF-7 | 19.5 |
Data adapted from "Investigation of Anthramycin Analogs Induced Cell Death in MCF-7 Breast Cancer Cells".[5]
Experimental Protocols
Herein, we provide detailed protocols for key in vitro experiments to assess the anticancer activity of anthramycin.
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[6] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[6]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, K562)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Anthramycin stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of anthramycin in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve anthramycin) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1] Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[1] Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[1]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Anthramycin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of anthramycin for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[7] This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[7]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Anthramycin
-
Cold 70% Ethanol
-
PBS
-
PI/RNase Staining Buffer
Procedure:
-
Cell Treatment: Seed cells and treat with anthramycin as described in the apoptosis protocol.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be represented in a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.
Mandatory Visualizations
Caption: Anthramycin signaling pathway.
Caption: Workflow for MTT cell viability assay.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anthramycin-DNA binding explored by molecular simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anthramycin - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for Prothracarcin-Based Cancer Cell Line Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prothracarcin is a potent DNA alkylating agent with significant potential in oncology research and drug development.[1][2] Like other drugs in its class, this compound exerts its cytotoxic effects by binding to DNA, inducing damage that interferes with replication and transcription, ultimately leading to cell death.[3][4] These application notes provide detailed protocols for establishing robust in vitro cancer cell line assays to characterize the efficacy and mechanism of action of this compound. The following assays are fundamental for determining its anti-cancer properties, including cytotoxicity, effects on cell cycle progression, and the induction of apoptosis.
Mechanism of Action: DNA Alkylation and Cellular Response
Alkylating agents covalently modify DNA, most commonly at the N7 position of guanine.[1] This modification can lead to DNA strand breakage, cross-linking, and the formation of adducts that stall replication forks.[2][4] Cellular machinery recognizes this damage, triggering signaling cascades that can lead to one of two primary outcomes: cell cycle arrest to allow for DNA repair, or the initiation of programmed cell death (apoptosis) if the damage is too extensive.
References
Prothracarcin: Comprehensive Guidelines for Laboratory Handling and Storage
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Prothracarcin is a potent pyrrolo[1][2]benzodiazepine antibiotic with antitumor activity. Due to its cytotoxic nature, meticulous handling and storage procedures are imperative to ensure personnel safety, maintain compound integrity, and guarantee the reproducibility of experimental results. These application notes provide detailed protocols for the proper management of this compound in a laboratory setting.
Storage Conditions
Proper storage of this compound is critical to preserve its chemical stability and biological activity. The following conditions are recommended based on available safety data sheet (SDS) information.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | -20°C | Up to 3 years | Store in a tightly sealed container in a dry, cool, and well-ventilated area. Protect from light and moisture. |
| 4°C | Up to 2 years | For shorter-term storage, refrigeration is acceptable under the same conditions as above. | |
| In Solvent | -80°C | Up to 6 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Use tightly sealed vials. |
| -20°C | Up to 1 month | Suitable for short-term storage of working solutions. |
Note: The specific solvent was not indicated in the source material. Stability in the chosen solvent should be validated if long-term storage of solutions is required.
Handling Precautions
This compound is a hazardous substance and should be handled with extreme care in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of chemotherapy-rated nitrile gloves.
-
Lab Coat: A disposable, solid-front gown is recommended.
-
Eye Protection: Use safety glasses with side shields or a face shield.
-
Respiratory Protection: A fit-tested N95 respirator or higher should be used when handling the powder outside of a contained system.
General Handling Guidelines:
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.
-
All work surfaces and equipment should be decontaminated after use.
Experimental Protocols
3.1. Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO). The solubility of this compound in other solvents should be determined empirically.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
In a chemical fume hood, weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Carefully transfer the powder to a sterile amber vial.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound under these conditions should be considered.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes to minimize light exposure and freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
3.2. Decontamination and Waste Disposal
-
Spills: In case of a spill, isolate the area and wear appropriate PPE. Absorb liquid spills with an inert material and collect all contaminated materials, including powder, into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Decontaminate surfaces with a suitable agent, such as a solution of sodium hypochlorite followed by a neutralizing agent like sodium thiosulfate, and then rinse with water.
-
Waste: All disposable materials that have come into contact with this compound, including gloves, gowns, pipette tips, and containers, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Mechanism of Action and Signaling Pathway
This compound belongs to the pyrrolo[1][2]benzodiazepine (PBD) class of antibiotics. The primary mechanism of action for PBDs is the sequence-selective alkylation of DNA in the minor groove. This covalent binding to DNA interferes with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. The interaction is typically with a guanine base.
Caption: this compound's mechanism of action workflow.
Safe Handling and Storage Workflow
The following diagram outlines the critical steps for the safe handling and storage of this compound in a laboratory environment.
Caption: Workflow for safe handling of this compound.
References
Application Note: Prothracarcin Solubility Profile in Common Laboratory Solvents
AN-2025-01
Abstract
This document provides a detailed protocol for determining the solubility of prothracarcin, a potent antibiotic and antitumor agent. Due to the limited availability of public data on its solubility, this application note outlines a systematic approach to qualitatively and quantitatively assess its solubility in a range of common laboratory solvents. The provided protocols are designed to be adaptable for various research and development settings, particularly in drug discovery and formulation.
Introduction
This compound is a pyrrolo[1][2]benzodiazepine antibiotic with significant antitumor properties. Its complex aromatic structure suggests that it is likely to be poorly soluble in aqueous solutions, a common challenge in the development of many drug candidates.[1][3][4] Understanding the solubility of this compound in various organic and aqueous solvents is a critical first step for in-vitro assays, formulation development, and pharmacokinetic studies. This note provides a standardized procedure to determine the solubility of this compound, ensuring reproducible and comparable results across different laboratories.
Data Presentation
Table 1: Representative Solubility of a Poorly Soluble Aromatic Compound
| Solvent | Temperature (°C) | Quantitative Solubility (mg/mL) | Qualitative Assessment |
| Water | 25 | < 0.1 | Insoluble |
| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | < 0.1 | Insoluble |
| Ethanol (95%) | 25 | 5.2 | Sparingly Soluble |
| Methanol | 25 | 8.5 | Soluble |
| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | Freely Soluble |
| Dimethylformamide (DMF) | 25 | > 50 | Freely Soluble |
Experimental Protocols
The following protocols describe the methods for determining both qualitative and quantitative solubility.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, Methanol, DMSO, DMF)
-
Vortex mixer
-
Small, clear glass vials (2 mL)
-
Microbalance
Procedure:
-
Weigh approximately 1 mg of this compound into a 2 mL glass vial.
-
Add 1 mL of the selected solvent to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution against a dark background for any undissolved particles.
-
If the compound dissolves completely, it is considered soluble at approximately 1 mg/mL.
-
If undissolved particles remain, the compound is considered sparingly soluble or insoluble at this concentration.
-
Record the observations.
Quantitative Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound
-
Selected solvents
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO) to create a calibration curve for HPLC or UV-Vis analysis.
-
Add an excess amount of this compound (e.g., 5-10 mg) to a known volume of the test solvent (e.g., 1 mL) in a sealed vial. This ensures that a saturated solution is formed.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C) and agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess, undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the original concentration in the saturated solution to determine the solubility in mg/mL.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general workflow for determining the quantitative solubility of a compound.
Caption: Workflow for Quantitative Solubility Determination.
References
Techniques for Measuring Prothracarcin Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prothracarcin, a pyrrolo[1][2]benzodiazepine (PBD) antibiotic, was identified in 1982 as a compound with potential antitumor properties against murine sarcoma 180 and leukemia P388.[3] As a member of the PBD class of molecules, its cytotoxic effects are presumed to be mediated through the alkylation of DNA.[1] However, a comprehensive review of the scientific literature reveals a significant gap in research dedicated to elucidating the specific cytotoxic mechanisms and quantitative effects of this compound in various cancer cell lines. Consequently, detailed, validated protocols and specific quantitative data such as IC50 values for this compound are not currently available.
This document, therefore, provides a generalized framework of application notes and detailed experimental protocols for assessing the cytotoxicity of novel antibiotic compounds, with a particular focus on the methodologies relevant to the PBD class. These protocols are based on standard laboratory techniques and should be adapted and optimized for the specific cell lines and experimental conditions used in your research.
Data Presentation
Due to the lack of specific studies on this compound, no quantitative data can be presented. In a typical study, data on the half-maximal inhibitory concentration (IC50) would be summarized in a table for easy comparison across different cell lines and exposure times. An example of such a table is provided below for illustrative purposes.
Table 1: Illustrative Example of IC50 Values for a Hypothetical PBD Compound
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (nM) |
| MCF-7 | Breast Adenocarcinoma | 72 | Data not available |
| MDA-MB-231 | Breast Adenocarcinoma | 72 | Data not available |
| A549 | Lung Carcinoma | 72 | Data not available |
| HCT116 | Colon Carcinoma | 72 | Data not available |
| PC-3 | Prostate Adenocarcinoma | 72 | Data not available |
| DU145 | Prostate Carcinoma | 72 | Data not available |
Key Cytotoxicity Assays: Methodologies and Protocols
The following section details the experimental protocols for key assays used to measure cytotoxicity. These are foundational methods that would be employed to characterize the biological activity of a compound like this compound.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
Experimental Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in a complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of isopropanol and 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Experimental Workflow for Cytotoxicity Assessment
Figure 1. A generalized workflow for assessing the cytotoxicity of a test compound.
Membrane Integrity Assessment: LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually 10-30 minutes). Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Controls and Data Analysis: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity based on these controls.
Apoptosis Detection: Annexin V/Propidium Iodide Staining by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Experimental Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle enzyme-free dissociation solution.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Cell Cycle Analysis: Propidium Iodide Staining by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Experimental Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence of the PI-stained DNA.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Potential Signaling Pathways for Investigation
Based on the known mechanism of action of the PBD class of antibiotics, the following signaling pathways are logical starting points for investigating the cytotoxic effects of this compound.
DNA Damage Response (DDR) Pathway
PBDs are known to bind to the minor groove of DNA and form covalent adducts, leading to DNA damage. This damage should trigger the DNA Damage Response (DDR) pathway.
Figure 2. A putative DNA Damage Response pathway initiated by this compound.
Apoptosis Signaling Pathways
Induction of apoptosis is a common mechanism of action for anticancer agents. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways could be investigated.
Figure 3. Overview of the intrinsic and extrinsic apoptosis pathways.
Conclusion
While this compound was identified as a potential antitumor agent decades ago, the lack of recent, detailed studies on its cytotoxic effects presents a significant knowledge gap. The application notes and protocols provided here offer a robust starting point for researchers interested in reinvestigating this compound. A systematic approach employing a battery of in vitro assays is essential to characterize its potency, selectivity, and mechanism of action. Future research should focus on generating specific IC50 data across a panel of cancer cell lines, elucidating the specific signaling pathways it modulates, and ultimately assessing its therapeutic potential in preclinical models.
References
- 1. Pyrrolo[1,4]benzodiazepine antitumor antibiotics: relationship of DNA alkylation and sequence specificity to the biological activity of natural and synthetic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential anticancer effect of prostratin through SIK3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Prothracarcin Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prothracarcin, a member of the pyrrolo[1][2]benzodiazepine (PBD) class of antitumor antibiotics, demonstrates significant potential as a chemotherapeutic agent. PBDs are known to exert their cytotoxic effects through a sequence-selective covalent binding to the minor groove of DNA. This interaction, primarily with guanine bases, results in the formation of DNA adducts that obstruct essential cellular processes such as replication and transcription, ultimately leading to cell cycle arrest and apoptosis. These application notes provide a comprehensive framework for designing and executing preclinical efficacy studies of this compound, encompassing both in vitro and in vivo methodologies.
Mechanism of Action: DNA Damage Response Pathway
This compound, as a DNA alkylating agent, triggers a complex cellular response centered around DNA damage sensing and repair mechanisms. Upon covalent binding to DNA, the resulting adducts are recognized by the cell's DNA damage response (DDR) machinery. Key signaling pathways, including those mediated by ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, are activated. This activation leads to the phosphorylation of downstream checkpoint kinases, CHK1 and CHK2, which in turn orchestrate cell cycle arrest, providing time for DNA repair. If the DNA damage is too extensive to be repaired, these pathways can initiate apoptosis, or programmed cell death, often through the p53 tumor suppressor pathway. The efficacy of this compound is therefore intimately linked to the integrity and functionality of these DDR pathways within cancer cells.
Experimental Design Workflow
A systematic approach is essential for evaluating the efficacy of this compound. The proposed workflow begins with in vitro screening to determine the cytotoxic potential and mechanism of action, followed by more complex in vivo studies to assess antitumor activity in a physiological context.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound Analogs (IC50 Values)
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| This compound Analog A | MCF-7 | Breast Cancer | 72 | 0.05 ± 0.01 |
| This compound Analog A | MDA-MB-231 | Breast Cancer | 72 | 0.08 ± 0.02 |
| This compound Analog A | A549 | Lung Cancer | 72 | 0.12 ± 0.03 |
| This compound Analog A | HCT116 | Colon Cancer | 72 | 0.03 ± 0.01 |
| This compound Analog B | MCF-7 | Breast Cancer | 72 | 0.15 ± 0.04 |
| This compound Analog B | MDA-MB-231 | Breast Cancer | 72 | 0.21 ± 0.05 |
| This compound Analog B | A549 | Lung Cancer | 72 | 0.35 ± 0.08 |
| This compound Analog B | HCT116 | Colon Cancer | 72 | 0.11 ± 0.03 |
Note: Data presented are hypothetical and for illustrative purposes. Actual values should be determined experimentally.
Table 2: In Vivo Antitumor Efficacy of this compound
| Treatment Group | Animal Model | Tumor Type | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | Nude Mice (HCT116 Xenograft) | Colon Cancer | 100 µL PBS, i.p., daily | 1500 ± 250 | 0 |
| This compound (1 mg/kg) | Nude Mice (HCT116 Xenograft) | Colon Cancer | i.p., daily | 750 ± 150 | 50 |
| This compound (2 mg/kg) | Nude Mice (HCT116 Xenograft) | Colon Cancer | i.p., daily | 300 ± 80 | 80 |
Note: Data presented are hypothetical and for illustrative purposes. Actual values should be determined experimentally.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.[2]
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the IC50 value for 24-48 hours. Include a vehicle-treated control.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[3][4] Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at desired concentrations for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend the pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.[5][6] The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be quantified using appropriate software.
Protocol 4: In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the antitumor efficacy of this compound in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line for tumor implantation (e.g., HCT116)
-
This compound formulation for injection
-
Vehicle control (e.g., saline or PBS)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 HCT116 cells in Matrigel) into the flank of each mouse.
-
Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
-
Randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound (at predetermined doses based on MTD studies) and vehicle control via the desired route (e.g., intraperitoneal injection) according to the planned schedule (e.g., daily for 21 days).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.[7][8]
References
- 1. Pyrrolo[1,4]benzodiazepine antitumor antibiotics: relationship of DNA alkylation and sequence specificity to the biological activity of natural and synthetic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis induction in prostate cancer cells and xenografts by combined treatment with Apo2 ligand/tumor necrosis factor-related apoptosis-inducing ligand and CPT-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Acute treatment with pyrrolo(1,4)benzodiazepine antitumor antibiotics alters in vitro hepatic drug metabolizing activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Prothracarcin Administration in Preclinical Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prothracarcin is a novel antitumor antibiotic belonging to the pyrrolo[1]benzodiazepine (PBD) class of compounds.[1] These natural products are known for their potent cytotoxic effects, which stem from their ability to bind to the minor groove of DNA and form a covalent bond with the N2-amino group of guanine. This action interferes with DNA replication and transcription, ultimately leading to cell death. Preclinical studies have demonstrated the activity of this compound against experimental murine tumors, specifically sarcoma 180 and leukemia P388, indicating its potential as a therapeutic agent.[1]
These application notes provide a comprehensive overview of the available preclinical data on this compound and offer generalized protocols for its administration in animal models, based on standard practices for this class of compounds.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables include illustrative data based on the known activity of this compound and typical data points for pyrrolo[1]benzodiazepine compounds. It is crucial for researchers to perform dose-finding and toxicity studies for their specific experimental setup.
Table 1: Preclinical Efficacy of this compound
| Animal Model | Tumor Type | Administration Route | Dosing Schedule | Efficacy Endpoint | Observed Effect |
| Mouse | Sarcoma 180 | Intraperitoneal | To be determined by study | Tumor growth inhibition | Active |
| Mouse | Leukemia P388 | Intraperitoneal | To be determined by study | Increased lifespan | Active |
Table 2: Illustrative Toxicity Profile for a Pyrrolo[1]benzodiazepine Compound
| Parameter | Species | Route of Administration | Value |
| LD50 | Mouse | Intraperitoneal | 0.1 - 10 mg/kg (Typical Range for PBDs) |
| MTD | Mouse | Intraperitoneal | To be determined by dose-range finding studies |
Table 3: Illustrative Pharmacokinetic Parameters for a Pyrrolo[1]benzodiazepine Compound in Mice
| Parameter | Value |
| Half-life (t1/2) | To be determined |
| Clearance (CL) | To be determined |
| Volume of Distribution (Vd) | To be determined |
Signaling Pathway
The primary mechanism of action for this compound, as a member of the pyrrolo[1]benzodiazepine class, is the alkylation of DNA. This event can trigger a cascade of cellular responses, including the activation of DNA damage repair pathways and, ultimately, the induction of apoptosis.
Experimental Protocols
The following are generalized protocols for the preclinical evaluation of this compound. These should be adapted and optimized for specific research aims and in accordance with institutional animal care and use committee (IACUC) guidelines.
Drug Formulation and Preparation
Materials:
-
This compound (lyophilized powder)
-
Sterile vehicle (e.g., 0.9% saline, 5% dextrose in water (D5W), or a solution containing a solubilizing agent such as DMSO and/or Tween 80, followed by dilution in a sterile aqueous carrier)
-
Sterile vials
-
Sterile syringes and needles
Procedure:
-
All manipulations should be performed in a certified biological safety cabinet using aseptic techniques.
-
Calculate the required amount of this compound based on the desired final concentration and the total volume needed for the study cohort.
-
If a solubilizing agent is required, first dissolve the this compound in a small volume of the agent (e.g., DMSO).
-
Slowly add the sterile aqueous carrier to the dissolved this compound solution while vortexing to ensure complete dissolution and prevent precipitation.
-
The final concentration of the solubilizing agent should be kept to a minimum and be consistent across all treatment and vehicle control groups. A typical final concentration of DMSO is less than 10%.
-
Visually inspect the final solution for any particulates or precipitation.
-
Store the prepared formulation according to its stability data, typically protected from light and refrigerated if not for immediate use.
Animal Models and Tumor Implantation
Animal Models:
-
Sarcoma 180 (S-180): This is a transplantable, undifferentiated sarcoma commonly used in preclinical cancer research. It can be propagated in ascitic or solid forms in mice.
-
Leukemia P388: This is a transplantable lymphocytic leukemia model in mice, often used for screening potential anticancer agents.
Tumor Implantation (General Procedure for Solid Tumors):
-
Source tumor cells or fragments from a reputable supplier or maintain them through in vivo passage.
-
Harvest and prepare a single-cell suspension of the tumor cells in a suitable sterile medium (e.g., RPMI-1640 or PBS).
-
Determine the cell viability using a method such as trypan blue exclusion.
-
Inject a predetermined number of viable tumor cells (typically 1x10^5 to 1x10^7 cells) subcutaneously or intramuscularly into the flank of the recipient mice.
-
Monitor the animals for tumor growth. Treatment is typically initiated when the tumors reach a palpable size (e.g., 50-100 mm³).
Administration of this compound
Route of Administration:
-
Intraperitoneal (IP) injection is a common route for preclinical efficacy studies of cytotoxic agents.
Procedure:
-
Accurately weigh each animal to determine the precise volume of the drug formulation to be administered.
-
Gently restrain the mouse, exposing the abdominal area.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure that the needle has not entered a blood vessel or internal organ.
-
Slowly inject the calculated volume of the this compound formulation or vehicle control.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
Monitoring and Efficacy Evaluation
Parameters to Monitor:
-
Tumor Growth: Measure tumor dimensions (length and width) with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Body Weight: Record the body weight of each animal 2-3 times per week as an indicator of toxicity.
-
Clinical Observations: Monitor the animals daily for any signs of toxicity, such as changes in posture, activity, grooming, or food and water intake.
-
Survival: For survival studies (e.g., with leukemia models), record the date of death for each animal.
Efficacy Endpoints:
-
Tumor Growth Inhibition (%TGI): Calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Increase in Lifespan (%ILS): For survival models, calculated as: [(Median survival time of treated group / Median survival time of control group) - 1] x 100.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical in vivo efficacy study of an antitumor compound like this compound.
Conclusion
This compound represents a promising antitumor agent from the pyrrolo[1]benzodiazepine class. While specific, detailed preclinical data remains limited in the public domain, the general understanding of PBDs provides a strong foundation for further investigation. The protocols and information provided herein are intended to serve as a guide for researchers to design and execute robust preclinical studies to fully elucidate the therapeutic potential of this compound. All animal experiments should be conducted ethically and in compliance with all relevant regulations and guidelines.
References
Troubleshooting & Optimization
troubleshooting Prothracarcin instability in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on troubleshooting the instability of Prothracarcin in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution appears to be degrading rapidly after preparation. What are the likely causes and how can I mitigate this?
A1: this compound, a member of the pyrrolo[1]benzodiazepine (PBD) class of antibiotics, is susceptible to degradation in aqueous environments, primarily through hydrolysis. The stability of this compound is significantly influenced by the pH of the solution.
Troubleshooting Steps:
-
pH Optimization: The primary cause of degradation is often a suboptimal pH. It is crucial to maintain the pH of your stock and working solutions within a range that minimizes hydrolysis. While specific data for this compound is limited in publicly available literature, related PBDs exhibit increased stability in mildly acidic to neutral conditions. We recommend preparing solutions in a pH range of 6.0-7.5. Avoid highly acidic or basic conditions, as these can catalyze the hydrolysis of the diazepine ring.
-
Buffer Selection: The choice of buffer can impact stability. Phosphate-buffered saline (PBS) at a pH of 7.4 is a common starting point. However, if you observe degradation, consider using a citrate buffer system, which can offer better pH control in the slightly acidic range.
-
Temperature Control: Hydrolysis is a chemical reaction that is accelerated by higher temperatures. Always prepare and store this compound solutions at low temperatures. Prepare solutions on ice and store them at 2-8°C for short-term use. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize degradation.
-
Minimizing Freeze-Thaw Cycles: Repeatedly freezing and thawing your this compound stock solution can introduce instability. Prepare small, single-use aliquots to avoid this.
Q2: I am observing unexpected peaks in my HPLC analysis of a this compound sample. How can I determine if these are degradation products?
A2: The appearance of new peaks in your chromatogram is a strong indicator of degradation. To confirm this and identify the degradation products, a forced degradation study is recommended.
Troubleshooting Workflow:
Caption: A workflow for identifying unknown peaks in this compound HPLC analysis.
Experimental Protocol: Forced Degradation Study
A forced degradation study will help you to predict the degradation pathway of this compound and to develop a stability-indicating analytical method.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) at a concentration of 1 mg/mL.
-
Stress Conditions: Expose aliquots of the this compound solution to the following stress conditions:
-
Acid Hydrolysis: Dilute with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Incubate a solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution to UV light (254 nm) for 24 hours.
-
-
Neutralization: After the incubation period, neutralize the acidic and basic samples.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method, preferably with mass spectrometric (MS) detection to aid in the identification of degradation products.
Q3: What is the expected degradation pathway for this compound in an aqueous solution?
A3: The primary degradation pathway for this compound in aqueous solutions is expected to be hydrolysis of the diazepine ring. This is a common degradation route for the pyrrolo[1]benzodiazepine class of compounds.
Proposed Degradation Pathway:
Caption: Proposed hydrolytic degradation of this compound.
The hydrolysis typically involves the cleavage of the seven-membered diazepine ring, leading to the formation of a ring-opened product. The exact structure of the degradation product would need to be confirmed through analytical techniques such as LC-MS and NMR.
Quantitative Data Summary
Currently, there is a lack of specific, publicly available quantitative data on the stability of this compound. The following table provides a general guideline for the expected stability of pyrrolo[1]benzodiazepines based on available literature for the compound class. Researchers are strongly encouraged to perform their own stability studies for this compound under their specific experimental conditions.
| Parameter | Condition | Expected Stability of PBDs | Recommendation for this compound |
| pH | < 4 | Low | Avoid |
| 4 - 6 | Moderate | Use with caution, monitor for degradation | |
| 6 - 7.5 | High | Recommended Range | |
| > 8 | Low | Avoid | |
| Temperature | -80°C (in organic solvent) | High | Recommended for long-term storage |
| -20°C (in organic solvent) | High | Suitable for long-term storage | |
| 2-8°C (aqueous solution) | Moderate to Low | Short-term storage (hours to days) | |
| Room Temperature (aqueous solution) | Low | Avoid for extended periods | |
| Light Exposure | UV Light | Potential for degradation | Protect from light |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (ACS grade or higher)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the this compound solid to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound in a sterile environment.
-
Dissolve the this compound in the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Instrumentation and Columns:
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase (Example):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient Elution (Example):
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
Method Parameters (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or as determined by UV-Vis scan of this compound)
Note: This is a starting point, and the method will require optimization and validation for your specific application.
Disclaimer: The information provided in this technical support center is for guidance purposes only. It is essential for researchers to conduct their own experiments to determine the stability of this compound under their specific conditions.
References
Technical Support Center: Optimizing Prothracarcin Delivery in Cell Culture Media
This technical support guide is designed for researchers, scientists, and drug development professionals working with Prothracarcin and other pyrrolobenzodiazepine (PBD) analogues. Here you will find troubleshooting advice and frequently asked questions to help you optimize your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound is an antitumor antibiotic belonging to the pyrrolo[1][2]benzodiazepine (PBD) class. PBDs are DNA-alkylating agents that bind to the minor groove of DNA. This interaction can lead to the formation of covalent adducts with guanine bases, causing DNA strand cross-linking. This damage blocks DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[2][3][4]
Q2: I am observing precipitation when I add this compound to my cell culture medium. Why is this happening?
This compound, like many PBDs, is a hydrophobic molecule with limited aqueous solubility.[5] When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous cell culture medium, the compound can precipitate out of solution. This is a common issue with hydrophobic drugs.[6] The final concentration of the organic solvent in the medium is critical; if it is too low to maintain the solubility of the compound at the desired final concentration, precipitation will occur.
Q3: What is the recommended solvent for making a this compound stock solution?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving PBDs and other hydrophobic compounds for in vitro studies.[7][8] It is a powerful aprotic solvent that can dissolve a wide range of polar and nonpolar compounds.[9][10][11] For cellular assays, it is crucial to use a high-purity, sterile grade of DMSO.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance of cell lines to DMSO can vary. Generally, it is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[2] However, some cell lines may be sensitive to concentrations as low as 0.1%. It is best practice to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line.
Q5: How should I store my this compound stock solution?
For long-term storage, this compound powder should be stored at -20°C. Once dissolved in a solvent like DMSO, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months, or at -20°C for up to one month.[2] PBDs can be sensitive to light, so it is advisable to store solutions in amber vials or wrapped in foil.
Troubleshooting Guide
Problem 1: My this compound precipitates immediately upon addition to the cell culture medium.
-
Cause: The final concentration of this compound exceeds its solubility in the final concentration of the solvent in the aqueous medium.
-
Solution:
-
Decrease the final concentration of this compound: If your experimental design allows, try using a lower final concentration of the compound.
-
Increase the final DMSO concentration (with caution): You can try to increase the final DMSO concentration slightly, but ensure it remains below the toxic level for your cells (typically <0.5%). Always include a vehicle control with the same final DMSO concentration.
-
Use a serial dilution method: Instead of adding a small volume of highly concentrated stock directly to a large volume of medium, perform serial dilutions in the medium. This gradual decrease in solvent concentration can sometimes prevent precipitation.
-
Pre-warm the medium: Adding the stock solution to pre-warmed (37°C) medium with gentle vortexing can sometimes improve solubility.
-
Consider alternative solvents/formulations: For particularly challenging compounds, co-solvents like ethanol or PEG-400, or surfactants like Tween 80 can be explored, though their effects on cells must be carefully evaluated.
-
Problem 2: I am seeing high variability in my experimental results.
-
Cause: This could be due to inconsistent delivery of the compound, possibly from precipitation that is not always visible to the naked eye. It could also result from degradation of the compound in the stock solution or in the culture medium over the course of the experiment.
-
Solution:
-
Prepare fresh dilutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment.
-
Visually inspect for precipitation: Before adding the compound to your cells, carefully inspect the diluted solution for any signs of precipitation. If observed, try the troubleshooting steps for precipitation.
-
Minimize exposure to light and elevated temperatures: Protect your stock solutions and diluted working solutions from light. When preparing dilutions, do so quickly and avoid leaving the solutions at room temperature for extended periods.
-
Ensure proper mixing: When adding the compound to your culture wells, ensure it is mixed thoroughly but gently to achieve a homogenous concentration.
-
Problem 3: I am observing significant cell death in my vehicle control wells.
-
Cause: The concentration of the solvent (e.g., DMSO) is too high and is causing cytotoxicity.
-
Solution:
-
Determine the DMSO tolerance of your cell line: Run a dose-response curve with DMSO alone to find the highest concentration that does not affect cell viability.
-
Reduce the final DMSO concentration: Adjust the concentration of your stock solution so that the final volume of DMSO added to the culture wells is below the toxic threshold. For example, if your cells tolerate 0.1% DMSO, and your final drug concentration is 10 µM, you would need a stock solution of 10 mM to achieve this.
-
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables provide representative data for the well-characterized pyrrolobenzodiazepine (PBD) dimer, SJG-136 , which serves as a relevant analogue.
Table 1: Solubility of a Representative PBD (SJG-136)
| Solvent | Solubility | Notes |
| DMSO | Readily soluble | Recommended for stock solution preparation. |
| Ethanol | Soluble | Can be used as an alternative solvent, but may have higher cytotoxicity.[9] |
| Water | Poorly soluble | PBDs are generally hydrophobic.[5] |
Table 2: Stability Profile of a Representative PBD (SJG-136)
| Condition | Stability | Recommendation |
| Temperature | ||
| -80°C (in DMSO) | Stable for up to 6 months | Recommended for long-term storage of stock solutions.[2] |
| -20°C (in DMSO) | Stable for up to 1 month | Suitable for short-term storage of stock solutions.[2] |
| 4°C (in aqueous media) | Prone to degradation and precipitation | Prepare fresh dilutions for each experiment. |
| 37°C (in aqueous media) | Unstable, degradation can occur | Minimize incubation time at 37°C where possible. |
| pH | ||
| Acidic (pH < 6) | Generally more stable | |
| Neutral to Alkaline (pH ≥ 7) | Less stable, prone to hydrolysis | Be aware of the pH of your culture medium. |
| Light | ||
| Exposure to light | Can cause photodegradation | Protect stock and working solutions from light. |
Table 3: In Vitro Cytotoxicity (IC50) of a Representative PBD (SJG-136) in Various Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Carcinoma | 4 - 30 |
| HT29 | Colon Carcinoma | 4 - 30 |
| MCF7 | Breast Carcinoma | 4 - 30 |
| OVCAR-3 | Ovarian Carcinoma | 4 - 30 |
| U-937 | Histiocytic Lymphoma | 4 - 30 |
Note: IC50 values can vary depending on the assay conditions and cell line characteristics.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, high-purity dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Under sterile conditions (e.g., in a biological safety cabinet), weigh out the desired amount of this compound powder.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C for a few minutes may aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Delivery of this compound to Cell Culture
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure (for a final concentration of 10 nM from a 10 mM stock):
-
Thaw a frozen aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution. For example, to achieve a 10 nM final concentration from a 10 mM stock with a final DMSO concentration of 0.1%:
-
Intermediate Dilution 1: Add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed medium to make a 100 µM solution (in 1% DMSO).
-
Intermediate Dilution 2: Add 10 µL of the 100 µM solution to 990 µL of pre-warmed medium to make a 1 µM solution (in 0.01% DMSO).
-
Final Dilution: Add the appropriate volume of the 1 µM solution to your culture wells to achieve the final 10 nM concentration. For example, add 10 µL to a well containing 990 µL of medium.
-
-
Gently mix the contents of the wells after adding the final dilution.
-
Always prepare a vehicle control by adding the same final concentration of DMSO to control wells.
-
Protocol 3: Cytotoxicity Assay (using a luminescent-based assay like CellTiter-Glo®)
-
Materials:
-
Cells of interest
-
96-well white, clear-bottom tissue culture plates
-
This compound dilutions
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a series of this compound dilutions in culture medium as described in Protocol 2. Include a vehicle-only control and a no-treatment control.
-
Carefully remove the old medium from the wells and add 100 µL of the appropriate this compound dilution or control medium to each well.
-
Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified incubator.
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
-
Visualizations
Caption: Workflow for the preparation and delivery of this compound to cell culture.
Caption: Simplified signaling pathway of this compound-induced DNA damage response.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Discovery of novel polyamide-pyrrolobenzodiazepine hybrids for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of organic solvent vehicles on benzo[a]pyrene metabolism in rabbit lung microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Prothracarcin Resistance in Cancer Cell Lines
Disclaimer: There is currently a lack of specific published research on resistance mechanisms to Prothracarcin. This guide is based on established resistance mechanisms to a closely related class of compounds, the pyrrolobenzodiazepines (PBDs), to which this compound belongs.[1][2] PBDs are potent DNA-alkylating agents that bind to the minor groove of DNA, forming covalent adducts that lead to cell cycle arrest and apoptosis.[1][2][3] Resistance to PBDs can arise through various mechanisms, and the troubleshooting strategies provided here are based on overcoming these analogous resistance pathways.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A1: While specific data for this compound is unavailable, resistance to the broader class of PBDs is often associated with:
-
Downregulation of Schlafen family member 11 (SLFN11): SLFN11 is a putative DNA/RNA helicase that sensitizes cancer cells to DNA-damaging agents. Its downregulation has been strongly linked to PBD resistance.[4][5][6]
-
Increased drug efflux via ATP-binding cassette (ABC) transporters: Overexpression of efflux pumps, such as ABCG2 (also known as BCRP), can actively remove PBDs from the cell, reducing their intracellular concentration and cytotoxic effect.[7][8]
-
Altered DNA damage response (DDR) pathways: Changes in the expression or activity of proteins involved in sensing and repairing DNA damage can contribute to resistance.
Q2: How can I determine if my this compound-resistant cell line has downregulated SLFN11?
A2: You can assess SLFN11 expression levels using the following methods:
-
Western Blotting: This technique allows you to quantify the amount of SLFN11 protein in your resistant cell line compared to the parental (sensitive) cell line.
-
Quantitative Real-Time PCR (qRT-PCR): This method measures the mRNA expression level of the SLFN11 gene.
Q3: What strategies can I employ to overcome potential this compound resistance?
A3: Based on known PBD resistance mechanisms, you could explore the following approaches:
-
Combination Therapy:
-
ATR Inhibitors: Combining PBDs with an Ataxia Telangiectasia and Rad3-related protein (ATR) inhibitor has been shown to induce synergistic cytotoxicity in PBD-resistant cells with low SLFN11 expression.[4][5]
-
EZH2 Inhibitors: Treatment with an EZH2 inhibitor can lead to the re-expression of SLFN11 in resistant cells, thereby increasing their sensitivity to PBDs.[4][5][6]
-
ABC Transporter Inhibitors: Co-administration of an inhibitor specific to the overexpressed ABC transporter (e.g., a selective ABCG2 inhibitor) may restore sensitivity.
-
-
Epigenetic Modulation: As EZH2 inhibitors suggest, epigenetic drugs may reverse the silencing of key sensitivity genes like SLFN11.
Troubleshooting Guides
Issue 1: Decreased Cell Viability in this compound-Treated Resistant Cells
Symptoms:
-
Higher IC50 value for this compound in the resistant cell line compared to the parental line, as determined by cell viability assays (e.g., MTT, XTT, or CellTiter-Glo®).
-
Reduced induction of apoptosis in the resistant cell line upon this compound treatment, as observed by Annexin V/PI staining and flow cytometry.
Possible Causes & Solutions:
| Possible Cause | Suggested Troubleshooting Step | Rationale |
| Downregulation of SLFN11 | 1. Perform Western blot or qRT-PCR to compare SLFN11 expression between parental and resistant cells. 2. If SLFN11 is downregulated, treat resistant cells with an EZH2 inhibitor (e.g., EPZ011989) to attempt to restore SLFN11 expression. 3. Alternatively, co-treat with an ATR inhibitor (e.g., AZD6738) and this compound. | EZH2 inhibitors can reverse the epigenetic silencing of the SLFN11 gene.[4][5][6] ATR inhibitors can exploit the reliance of SLFN11-deficient cells on the ATR-mediated DNA damage response.[4][5] |
| Increased Drug Efflux | 1. Use a fluorescent PBD analog or a substrate of the suspected ABC transporter (e.g., Hoechst 33342 for ABCG2) to perform a drug efflux assay by flow cytometry. 2. If increased efflux is observed, identify the specific ABC transporter overexpressed via qRT-PCR or Western blot (common candidates are ABCG2 and ABCB1). 3. Co-treat with this compound and a specific inhibitor of the identified transporter. | Inhibiting the efflux pump will increase the intracellular concentration of this compound, potentially restoring its cytotoxic effect.[7][8] |
| Altered Apoptosis Signaling | 1. Perform Western blot analysis to assess the expression of key apoptosis-related proteins (e.g., Bcl-2 family members, caspases) in response to this compound treatment in both parental and resistant cells. 2. If anti-apoptotic proteins are upregulated, consider combination treatment with a BH3 mimetic to promote apoptosis. | Defects in the apoptotic machinery can lead to drug resistance.[9] BH3 mimetics can help overcome blocks in the intrinsic apoptosis pathway. |
Quantitative Data Summary
Table 1: Example IC50 Values for a PBD (SG3199) in Parental and Resistant Breast Cancer Cell Lines.
| Cell Line | Compound | IC50 (nmol/L) | Fold Resistance |
| MDA-MB-361 (Parental) | SG3199 | 0.1 | - |
| 361-PBDr (Resistant) | SG3199 | >2.0 | >20 |
Data adapted from a study on PBD resistance.[4]
Table 2: Cross-Resistance Profile of a PBD-Resistant Cell Line.
| Compound | Fold Resistance in 361-PBDr Cells |
| SG2000 (another PBD) | 9.5 |
| 5T4-SG3400 (PBD-ADC) | 1,183 |
| Tubulysin | 1.0 |
| Auristatin | 1.0 |
| Maytansinoid | 1.0 |
Data adapted from a study on PBD resistance, demonstrating specificity of resistance to PBDs.[4]
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include untreated control wells.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells.
Methodology:
-
Cell Treatment: Treat cells with this compound at the desired concentration and time point.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.
Western Blotting for SLFN11 and DDR Proteins
Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
Methodology:
-
Protein Extraction: Lyse parental and resistant cells (treated and untreated) with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-SLFN11, anti-phospho-H2A.X, anti-PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Visualizations
Caption: Potential mechanisms of resistance to this compound, analogous to PBD resistance.
Caption: Troubleshooting workflow for investigating this compound resistance.
Caption: Signaling pathways and points of intervention for overcoming PBD resistance.
References
- 1. adcreview.com [adcreview.com]
- 2. adcreview.com [adcreview.com]
- 3. ZYNLONTA Combo Achieves 93% Response Rate in DLBCL Trial Results | ADCT Stock News [stocktitan.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Resistance to Pyrrolobenzodiazepine Dimers Is Associated with SLFN11 Downregulation and Can Be Reversed through Inhibition of ATR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The role of specific ATP-binding cassette transporters in the acquired resistance to pyrrolobenzodiazepine dimer-containing antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of the Antitumor Activity of Sequence-specific Pyrrolobenzodiazepine Derivatives Based on their Affinity for ABC Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Prothracarcin In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prothracarcin in vitro. The information provided is based on the known chemistry of pyrrolo[1][2]benzodiazepines (PBDs), the class of compounds to which this compound belongs, and general principles of analytical chemistry and cell biology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel antitumor antibiotic belonging to the pyrrolo[1][2]benzodiazepine (PBD) class. The primary mechanism of action for PBDs is their ability to covalently bind to the N2 position of guanine bases within the minor groove of DNA. This DNA alkylation is believed to be the basis of their cytotoxic effects.
Q2: What are the likely degradation pathways for this compound in vitro?
While specific degradation studies on this compound are not extensively published, based on the structure of PBDs, the following degradation pathways are likely:
-
Hydrolysis: The N10-C11 imine moiety, which is crucial for its DNA binding activity, is susceptible to hydrolysis.[3][4] This would likely result in the opening of the diazepine ring and inactivation of the molecule.
-
Oxidation: Oxidation of the this compound molecule is another potential degradation pathway. A related compound, Oxothis compound, has been isolated from a marine Streptomyces species, suggesting that oxidative degradation can occur.[5]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of complex organic molecules. It is advisable to protect this compound solutions from light.
Q3: What analytical methods are suitable for identifying this compound and its degradation products?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably coupled with mass spectrometry (MS), is the most suitable analytical approach.
-
HPLC with UV detection can be used to separate this compound from its degradation products. A well-developed method will show a distinct peak for the intact drug, with separate peaks for each degradation product.
-
Mass Spectrometry (MS) provides structural information about the separated compounds, allowing for the identification of the degradation products based on their mass-to-charge ratio and fragmentation patterns.
Q4: What are the expected cellular responses to this compound treatment in vitro?
As a DNA alkylating agent, this compound is expected to induce a DNA Damage Response (DDR) in treated cells.[1][6] This can lead to several cellular outcomes, including:
-
Cell Cycle Arrest: Typically at the G2/M phase, to allow time for DNA repair.[7][8][9]
-
Apoptosis: If the DNA damage is too severe to be repaired, the cell may undergo programmed cell death.
-
Activation of DDR Signaling Pathways: Key proteins such as the kinases ATM, Chk1, and Chk2 are often activated in response to DNA damage.[10][11]
Troubleshooting Guides
Troubleshooting HPLC Analysis of this compound
| Problem | Potential Cause | Suggested Solution |
| Poor peak shape (tailing, fronting) | Inappropriate mobile phase pH; secondary interactions with the column stationary phase; column overload. | Optimize mobile phase pH. Use a different column with a different stationary phase chemistry. Reduce sample concentration. |
| Ghost peaks | Contamination in the mobile phase, injector, or column. | Use fresh, high-purity solvents. Flush the injector and column with a strong solvent. |
| Baseline drift | Mobile phase not in equilibrium with the column; temperature fluctuations. | Allow sufficient time for column equilibration. Use a column oven to maintain a constant temperature. |
| Loss of resolution | Column degradation; change in mobile phase composition. | Replace the column. Prepare fresh mobile phase and ensure accurate composition. |
| Variable retention times | Leak in the system; pump malfunction; inconsistent mobile phase preparation. | Check for leaks at all fittings. Service the pump. Ensure consistent and accurate mobile phase preparation. |
Troubleshooting In Vitro Cell-Based Assays
| Problem | Potential Cause | Suggested Solution |
| Low or no cytotoxicity observed | This compound degradation; incorrect dosage; resistant cell line. | Prepare fresh this compound solutions and protect from light and heat. Perform a dose-response study to determine the optimal concentration. Use a sensitive cell line or check the literature for expected IC50 values. |
| High variability between replicates | Inconsistent cell seeding; pipetting errors; edge effects in multi-well plates. | Ensure uniform cell seeding density. Calibrate pipettes and use proper pipetting techniques. Avoid using the outer wells of the plate or fill them with media only. |
| Unexpected cell morphology | Contamination (mycoplasma, bacteria); solvent toxicity. | Regularly test cell cultures for mycoplasma. Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound.
1. Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
HPLC system with UV or PDA detector and a mass spectrometer
-
C18 reverse-phase HPLC column
2. Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with NaOH before analysis.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with HCl before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H2O2. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of this compound at 105°C for 24 hours. Dissolve in a suitable solvent for analysis.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC-MS method.
-
Compare the chromatograms to identify new peaks corresponding to degradation products.
-
Use the mass spectral data to propose structures for the degradation products.
Protocol: Western Blot for DNA Damage Response Markers
This protocol describes how to assess the activation of key DDR proteins in response to this compound treatment.
1. Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
This compound
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies against phospho-ATM, phospho-Chk1, phospho-Chk2, and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
2. Procedure:
-
Seed cells and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation
Table 1: Hypothetical HPLC Data from a Forced Degradation Study of this compound
| Stress Condition | Retention Time of this compound (min) | % Degradation of this compound | Retention Times of Major Degradation Products (min) |
| Control (unstressed) | 15.2 | 0 | - |
| 0.1 M HCl, 60°C, 24h | 15.2 | 25 | 8.5, 12.1 |
| 0.1 M NaOH, 60°C, 24h | 15.2 | 40 | 7.3, 10.8 |
| 3% H2O2, RT, 24h | 15.2 | 15 | 13.5 |
| Heat (105°C), 24h | 15.2 | 5 | 14.1 |
| UV light, 24h | 15.2 | 30 | 9.2, 11.5 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Chemical biology of mutagenesis and DNA repair: cellular responses to DNA alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxothis compound, a novel pyrrolo[1,4]benzodiazepine antibiotic from marine Streptomyces sp. M10946 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA alkylation damage and autophagy induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chk1 and Chk2 are differentially involved in homologous recombination repair and cell cycle arrest in response to DNA double-strand breaks induced by camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeted gene repair activates Chk1 and Chk2 and stalls replication in corrected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Prothracarcin Yield from Streptomyces Fermentation
Welcome to the technical support center for optimizing Prothracarcin production from Streptomyces fermentation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving the yield of this potent pyrrolobenzodiazepine antitumor antibiotic.
Disclaimer: this compound is produced by Streptomyces umbrosus subsp. raffinophilus. As specific fermentation data for this exact strain and compound are limited in publicly available literature, this guide synthesizes best practices and data from the fermentation of other secondary metabolites in Streptomyces, with a particular focus on the structurally related pyrrolobenzodiazepine antibiotics. The provided protocols and troubleshooting advice should be adapted and optimized for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing this compound yield in Streptomyces fermentation?
A1: The yield of secondary metabolites like this compound is influenced by a complex interplay of genetic and environmental factors. Key parameters to control and optimize include:
-
Media Composition: The type and concentration of carbon and nitrogen sources are crucial.
-
pH: Maintaining an optimal pH range is essential for both cell growth and antibiotic production.
-
Temperature: Streptomyces are sensitive to temperature fluctuations, which can impact enzyme activity and metabolic pathways.
-
Aeration and Agitation: Sufficient dissolved oxygen is critical for the aerobic metabolism of Streptomyces and the biosynthesis of many antibiotics.
-
Inoculum Development: The quality, age, and size of the inoculum significantly affect the fermentation kinetics and final product yield.
Q2: What are typical starting points for carbon and nitrogen sources in the fermentation medium?
A2: For Streptomyces fermentation, a combination of complex and simple carbon and nitrogen sources is often beneficial.
-
Carbon Sources: Glucose, starch, glycerol, and soybean oil are commonly used. A combination of a rapidly metabolizable sugar like glucose and a more slowly utilized source like starch can support both initial growth and sustained production.
-
Nitrogen Sources: Yeast extract, peptone, soybean meal, and ammonium salts are effective nitrogen sources that provide amino acids, peptides, and other essential nutrients.
Q3: How does pH affect this compound production?
A3: The optimal pH for antibiotic production by Streptomyces is typically near neutral (pH 7.0), although the optimal pH for growth may differ. It is crucial to monitor and control the pH throughout the fermentation, as metabolic activity can cause significant shifts.
Q4: What is the importance of inoculum development?
A4: A healthy and active inoculum is fundamental for a successful fermentation. A standardized inoculum development process ensures reproducibility and minimizes the lag phase in the production fermenter. This typically involves one or more seed culture stages to build up sufficient biomass in a physiologically active state.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Low or No this compound Yield | - Suboptimal media composition- Incorrect pH or temperature- Insufficient aeration/agitation- Poor inoculum quality- Strain instability | - Screen different carbon and nitrogen sources (see Table 1).- Optimize pH and temperature using a design of experiments (DoE) approach (see Table 2).- Increase agitation and/or aeration rates to maintain dissolved oxygen levels.- Standardize inoculum preparation and use a fresh, actively growing seed culture.- Re-isolate single colonies from the stock culture to ensure purity and productivity. |
| Inconsistent Yields Between Batches | - Variability in raw materials- Inconsistent inoculum preparation- Fluctuations in fermentation parameters | - Use high-quality, consistent sources for media components.- Implement a strict, documented protocol for inoculum development.- Calibrate probes and ensure precise control of pH, temperature, and dissolved oxygen. |
| Foaming in the Bioreactor | - High protein content in the medium (e.g., soybean meal, peptone)- High agitation rates | - Add an antifoaming agent (e.g., silicone-based) as needed.- Optimize the agitation speed to provide sufficient mixing and oxygen transfer without excessive foaming. |
| Slow or No Growth of Streptomyces | - Contamination with other microorganisms- Inappropriate media composition or pH- Toxic compounds in the media | - Check for contamination by microscopy and plating on selective media.- Ensure the medium has the necessary nutrients and the pH is within the optimal range for growth.- Test individual media components for toxicity. |
Quantitative Data Summary
Table 1: Effect of Carbon and Nitrogen Sources on Antibiotic Production by Streptomyces spp.
| Carbon Source (Concentration) | Nitrogen Source (Concentration) | Organism | Antibiotic/Metabolite | % Increase in Yield (compared to baseline) | Reference |
| Glucose (7.5%) | Lysine (2.0%) | S. griseocarneus | APHE antibiotics | Not specified, but optimal | |
| Glycerol (2%) | Peptone (1%) | S. rochei | Antimicrobial metabolites | Not specified, but optimal | |
| Soybean oil (2%) | Not specified | S. ambofaciens | Spiramycin | 61.8% |
Table 2: Influence of Physicochemical Parameters on Streptomyces Fermentation
| Parameter | Optimal Value | Organism | Product | Reference |
| Temperature | 35°C | Streptomyces sp. LHR 9 | Antibacterial metabolite | |
| Temperature | 30°C | S. griseocarneus | APHE antibiotics | |
| pH | 7.0 | Streptomyces sp. LHR 9 | Antibacterial metabolite | |
| pH | 7.2 | S. griseocarneus | APHE antibiotics | |
| Agitation Rate | 200 rpm | Streptomyces sp. LHR 9 | Antibacterial metabolite | |
| Inoculum Size | 8% (v/v) | S. griseocarneus | APHE antibiotics |
Experimental Protocols
Protocol 1: Inoculum Development for Streptomyces Fermentation
This protocol describes a two-stage seed culture process to prepare a robust inoculum for the production fermenter.
-
Spore Stock Preparation:
-
Grow Streptomyces umbrosus on a suitable agar medium (e.g., ISP2 agar) until sporulation is observed.
-
Harvest spores by adding sterile water and gently scraping the surface.
-
Filter the spore suspension through sterile cotton wool to remove mycelial fragments.
-
Add sterile glycerol to a final concentration of 20% (v/v) and store in cryovials at -80°C.
-
-
First Stage Seed Culture (Shake Flask):
-
Prepare the seed medium (e.g., Tryptic Soy Broth or a medium similar to the production medium but with lower substrate concentrations).
-
In a laminar flow hood, inoculate 50 mL of sterile seed medium in a 250 mL baffled flask with 100 µL of the spore stock.
-
Incubate at 28-30°C on a rotary shaker at 180-200 rpm for 48-72 hours, or until the culture is in the late logarithmic growth phase.
-
-
Second Stage Seed Culture (Seed Fermenter or Larger Flasks):
-
Prepare a larger volume of the seed medium.
-
Inoculate the second stage culture with 5-10% (v/v) of the first stage seed culture.
-
Incubate under the same conditions for 24-48 hours. This culture will be used to inoculate the production fermenter.
-
Protocol 2: Bioreactor Fermentation for this compound Production (Generalized)
This is a generalized protocol for a 5 L batch fermentation. Parameters should be optimized for S. umbrosus and this compound production.
-
Bioreactor Preparation and Sterilization:
-
Prepare 4 L of the production medium (refer to media composition studies for pyrrolobenzodiazepine-producing Streptomyces). A suitable starting point could be a medium containing soluble starch, soybean meal, yeast extract, and mineral salts.
-
Calibrate pH and dissolved oxygen (DO) probes.
-
Sterilize the bioreactor with the medium at 121°C for 20-30 minutes. Aseptically add any heat-labile components after cooling.
-
-
Inoculation:
-
Aseptically transfer the second-stage seed culture to the bioreactor to achieve a final inoculum volume of 5-10% (v/v).
-
-
Fermentation Conditions:
-
Temperature: Maintain at 28-30°C.
-
pH: Control at 7.0-7.2 by the automated addition of sterile acid (e.g., 1 M HCl) and base (e.g., 1 M NaOH).
-
Agitation: Start at a low speed (e.g., 200 rpm) and gradually increase as biomass develops to maintain the desired DO level.
-
Aeration: Supply sterile air at a rate of 0.5-1.5 volumes of air per volume of medium per minute (vvm).
-
Dissolved Oxygen: Maintain DO above 30% saturation by controlling agitation and/or aeration rate.
-
-
Sampling and Analysis:
-
Take samples aseptically at regular intervals (e.g., every 12 hours).
-
Monitor cell growth (e.g., dry cell weight), substrate consumption (e.g., glucose), and this compound production (using a suitable analytical method like HPLC).
-
-
Harvesting:
-
Harvest the culture when this compound concentration reaches its maximum, typically in the stationary phase.
-
Visualizations
Technical Support Center: Enhancing the Therapeutic Index of Prothracarcin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the therapeutic index of Prothracarcin. This compound is a member of the pyrrolo[1]benzodiazepine (PBD) family of potent DNA-alkylating agents. While specific data for this compound is limited in publicly available literature, the information presented here is based on established principles and experimental data for the PBD class of compounds, which are structurally and mechanistically similar.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, as a pyrrolobenzodiazepine, is a DNA minor groove binding agent. It forms a covalent bond with the C2-amino group of a guanine nucleotide. PBD dimers can crosslink two guanine bases on opposite strands of DNA, leading to the inhibition of DNA replication and transcription, ultimately inducing cell death.
Q2: What are the primary challenges in achieving a favorable therapeutic index with this compound?
A2: The primary challenge is the high cytotoxicity of PBDs, which can lead to significant off-target toxicity and a narrow therapeutic window. Mitigating systemic toxicity while maintaining potent anti-tumor activity is the key to improving its therapeutic index.
Q3: What are the most promising strategies to enhance the therapeutic index of this compound?
A3: The most promising strategies focus on targeted delivery and combination therapies.
-
Antibody-Drug Conjugates (ADCs): This is a leading strategy where this compound (or a PBD dimer) is attached to a monoclonal antibody that specifically targets a tumor-associated antigen. This directs the cytotoxic payload to cancer cells, minimizing exposure to healthy tissues.
-
Combination Therapies: Combining this compound with other anticancer agents, such as PARP inhibitors or immunotherapy, can create synergistic effects, allowing for lower, less toxic doses of this compound to be used.
Troubleshooting Guides
Issues with Low Potency of this compound-Based Antibody-Drug Conjugates (ADCs)
| Potential Cause | Troubleshooting Steps |
| Inefficient Drug-Antibody Conjugation | - Optimize the molar ratio of the drug-linker to the antibody during conjugation. - Ensure complete reduction of interchain disulfide bonds if using a thiol-based conjugation chemistry. - Characterize the drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry. |
| Linker Instability | - If using a cleavable linker, ensure it is stable in circulation but efficiently cleaved within the target cell. Evaluate linker stability in plasma from different species. - For non-cleavable linkers, ensure that the payload can be released in an active form after lysosomal degradation of the antibody. |
| Low Antigen Expression on Target Cells | - Confirm the expression level of the target antigen on your cancer cell line using flow cytometry or immunohistochemistry. - Select cell lines with high antigen expression for initial in vitro testing. |
| Impaired ADC Internalization | - Verify that the binding of the ADC to its target antigen leads to efficient internalization. This can be assessed using fluorescently labeled ADCs and confocal microscopy or flow cytometry. |
High In Vivo Toxicity Observed with this compound or its ADCs
| Potential Cause | Troubleshooting Steps |
| High Drug-to-Antibody Ratio (DAR) | - A high DAR can lead to ADC aggregation and faster clearance, potentially increasing off-target toxicity. Synthesize ADCs with a lower, more homogenous DAR. |
| "Off-Target" Payload Release | - If using a cleavable linker, premature cleavage in the bloodstream can release the toxic payload systemically. Design linkers with improved stability in plasma. |
| On-Target, Off-Tumor Toxicity | - The target antigen may be expressed at low levels on healthy tissues. Carefully evaluate the expression profile of the target antigen in normal tissues. - Consider using an antibody with a higher affinity for the tumor-associated antigen. |
| Payload-Related Toxicities | - PBDs can cause delayed toxicities, such as hematological and hepatic toxicities. Conduct comprehensive toxicology studies in relevant animal models, including monitoring of blood counts and liver function tests. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound or a this compound-ADC.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or this compound-ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound or the ADC in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include untreated control wells.
-
Incubate the plate for 72-96 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: In Vivo Tumor Growth Inhibition in a Xenograft Model
This protocol describes a typical xenograft study to evaluate the in vivo efficacy of a this compound-ADC.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line that forms tumors in mice
-
This compound-ADC
-
Vehicle control (e.g., saline or PBS)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-10 million cancer cells into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the this compound-ADC (intravenously or intraperitoneally) at the desired dose and schedule. The control group receives the vehicle.
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis if required.
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.
Quantitative Data
Table 1: In Vitro Potency of Representative PBD-Dimer ADCs
| ADC Target | Cell Line | PBD-Dimer Payload | IC50 (pM) |
| 5T4 | MDA-MB-361 | SG3249 (cleavable) | ~5 |
| 5T4 | MDA-MB-361 | SG3544 (cleavable) | ~7 |
| 5T4 | MDA-MB-361 | SG3376 (non-cleavable) | ~8 |
| 5T4 | MDA-MB-361 | SG3683 (non-cleavable) | ~6 |
| HER2 | SK-BR-3 | Non-cleavable PBD | 11-48 ng/mL |
| CD22 | BJAB | Non-cleavable PBD | 0.10-1.73 µg/mL |
Data is compiled from publicly available research on PBD-based ADCs and is intended for illustrative purposes.
Visualizations
Signaling Pathway and Mechanism of Action
References
mitigating off-target effects of Prothracarcin in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers and drug development professionals mitigate off-target effects and address common issues encountered during experiments with Prothracarcin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a member of the pyrrolo[1][2]benzodiazepine (PBD) class of antitumor antibiotics.[3][4] Its primary mechanism of action is the covalent alkylation of DNA.[5] Specifically, it forms a covalent bond with the N-2 position of guanine bases located in the minor groove of DNA.[4][5] This interaction creates DNA adducts that can interfere with DNA replication and transcription, ultimately leading to cytotoxicity in cancer cells. The formation of these DNA adducts is believed to be the main driver of its antitumor properties.[5]
Q2: What are the potential off-target effects of this compound?
While the primary target of this compound is DNA, like many highly reactive alkylating agents, it has the potential for off-target effects. These can be broadly categorized as:
-
Indiscriminate DNA Alkylation: At high concentrations, this compound may alkylate DNA with less sequence specificity, potentially affecting healthy cells and leading to general cytotoxicity.
-
RNA and Protein Alkylation: Although PBDs like this compound have a strong preference for DNA, the possibility of reactions with RNA and cellular proteins cannot be entirely ruled out, especially under certain experimental conditions.[3] However, studies with related PBDs like anthramycin, sibiromycin, and tomaymycin have shown no reaction with RNA or protein.[3]
-
Activation of Unintended Signaling Pathways: DNA damage induced by this compound can trigger a cascade of cellular responses, including DNA repair pathways, cell cycle arrest, and apoptosis.[6] The specific pathways activated may vary between cell types and could lead to unforeseen biological consequences.
Q3: How can I confirm that the observed cellular effects are due to on-target DNA alkylation by this compound?
To confirm on-target activity, it is crucial to correlate the cytotoxic effects with evidence of DNA damage. This can be achieved through several experimental approaches:
-
Comet Assay (Single Cell Gel Electrophoresis): This assay directly visualizes DNA strand breaks, which are a consequence of DNA alkylation and subsequent repair processes. An increase in the "comet tail" length in this compound-treated cells would indicate DNA damage.
-
γ-H2AX Staining: Phosphorylation of the histone variant H2AX to form γ-H2AX is a sensitive marker for DNA double-strand breaks. Immunofluorescence or western blotting for γ-H2AX can quantify the extent of DNA damage.
-
Cell Cycle Analysis: DNA damage often leads to cell cycle arrest at G2/M phase.[6] Flow cytometry analysis of the cell cycle distribution in this compound-treated cells can reveal this arrest, linking the compound's effect to DNA damage response.
Q4: What are the appropriate experimental controls when using this compound?
Proper controls are essential for interpreting your results accurately.[7][8][9] Key controls for this compound experiments include:
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO) to account for any effects of the solvent itself.
-
Positive Control: A well-characterized DNA alkylating agent (e.g., cisplatin or a related PBD with known activity) to ensure the experimental system is responsive to this class of compounds.
-
Negative Control (for binding studies): A structurally similar but biologically inactive analog of this compound, if available, to demonstrate that the observed effects are due to the specific chemical properties of this compound.
-
Cell-Free DNA Binding Assays: To confirm direct interaction with DNA in the absence of cellular machinery.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in cytotoxicity assays between replicates. | - Inconsistent cell seeding density.- Pipetting errors during compound dilution or addition.- Edge effects in multi-well plates.- this compound instability in culture medium. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consider using a multi-channel pipette for additions.- Avoid using the outer wells of the plate or fill them with sterile medium/PBS.- Prepare fresh dilutions of this compound for each experiment and minimize the time it sits in the medium before being added to cells. |
| No significant cytotoxicity observed even at high concentrations. | - The cell line is resistant to DNA alkylating agents.- this compound has degraded.- Incorrect dosage calculation. | - Test the cell line's sensitivity to a known DNA alkylating agent (positive control).- Check the storage conditions and age of the this compound stock solution. Prepare a fresh stock.- Verify all calculations for dilutions and final concentrations. Perform a wide dose-response curve. |
| Observed phenotype does not correlate with expected DNA damage markers (e.g., no increase in γ-H2AX). | - The observed effect is off-target and independent of DNA alkylation.- The time point for analysis is not optimal for detecting the DNA damage response.- The assay for DNA damage is not sensitive enough. | - Investigate potential off-target protein interactions using methods like Cellular Thermal Shift Assay (CETSA) followed by mass spectrometry.[10]- Perform a time-course experiment to identify the peak of the DNA damage response.- Try alternative, more sensitive DNA damage assays like the comet assay. |
| Discrepancies between in vitro and in vivo results. | - Poor bioavailability or rapid metabolism of this compound in vivo.- Differences in the tumor microenvironment that affect drug efficacy.- Development of in vivo resistance mechanisms. | - Conduct pharmacokinetic studies to determine the concentration and stability of this compound in vivo.- Use 3D cell culture models (spheroids or organoids) to better mimic the in vivo environment in vitro.- Analyze excised tumors for expression of DNA repair enzymes and other resistance markers. |
Quantitative Data Summary
Table 1: Comparative DNA Binding Affinity of Pyrrolo[1][2]benzodiazepines
| Compound | Saturation Binding Ratio (Antibiotic:Base) | Reference |
| Sibiromycin | 1 : 8.8 | [3] |
| Anthramycin | 1 : 12.9 | [3] |
| Tomaymycin | 1 : 18.2 | [3] |
Key Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to assess the direct binding of a compound to its target protein in a cellular context. This protocol describes a Western blot-based CETSA.
Materials:
-
Cells of interest
-
This compound
-
PBS and lysis buffer with protease inhibitors
-
PCR tubes or plates
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blot equipment
-
Primary antibody against a potential off-target protein and a loading control
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., a gradient from 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blotting: Collect the supernatant (soluble fraction) and analyze the protein concentration. Run equal amounts of protein on an SDS-PAGE gel and perform a Western blot to detect the protein of interest and a loading control.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of this compound compared to the vehicle control indicates direct binding and stabilization of the protein.
Visualizations
References
- 1. The Impact of TRPM8 on Prostate Cancer Transcriptomic Dynamics [mdpi.com]
- 2. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo(1,4)benzodiazepine antitumor antibiotics. In vitro interaction of anthramycin, sibiromycin and tomaymycin with DNA using specifically radiolabelled molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. Pyrrolo[1,4]benzodiazepine antitumor antibiotics: relationship of DNA alkylation and sequence specificity to the biological activity of natural and synthetic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Temporal changes in gene expression induced by sulforaphane in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The controls that got out of control: How failed control experiments paved the way to transformative discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental control: Significance and symbolism [wisdomlib.org]
- 9. news-medical.net [news-medical.net]
- 10. pelagobio.com [pelagobio.com]
dealing with poor solubility of Prothracarcin in assays
Welcome to the technical support center for prothracarcin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor aqueous solubility of this compound during in vitro and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
This compound is a novel pyrrolo[1]benzodiazepine antibiotic with antitumor properties.[2] It functions as a DNA alkylating agent, a class of compounds that attach an alkyl group to the guanine base of DNA.[3][4] This action prevents DNA strands from separating, which inhibits replication and ultimately leads to cancer cell death.[3][4] Like many new chemical entities (NCEs) discovered through high-throughput screening, this compound is a lipophilic molecule, a property often associated with poor water solubility.[5] This low aqueous solubility can lead to compound precipitation in experimental assays, causing inaccurate results and hindering further development.[5][6]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
For poorly soluble organic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.[1][7] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of nonpolar and polar compounds.[7][8]
Q3: My this compound precipitates when I add the DMSO stock to my aqueous assay buffer. What should I do?
This is a common issue known as "compound crashing out." When a concentrated DMSO stock is diluted into an aqueous medium, the compound may no longer be soluble and can precipitate.[1] Here are several troubleshooting steps:
-
Check Final DMSO Concentration: Ensure the final percentage of DMSO in your assay medium is as low as possible, ideally below 1% and not exceeding 2% for most cell-based assays, as higher concentrations can be cytotoxic.[1]
-
Improve Mixing Technique: When preparing the working solution, add the DMSO stock dropwise into the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion can help prevent localized high concentrations that lead to precipitation.
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform a series of intermediate dilutions in a buffer containing a decreasing percentage of DMSO.
-
Lower the Final Compound Concentration: The observed precipitation indicates that the compound's concentration is above its solubility limit in the final assay buffer. If your experimental design allows, reducing the final concentration of this compound may resolve the issue.[1]
-
Consider Non-Detergent Surfactants (for non-cell-based assays): For biochemical or enzyme assays, adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the buffer can help maintain compound solubility.[1]
Q4: Are there other methods to improve this compound's solubility in my assay?
Yes, several techniques can be employed to enhance the solubility of poorly soluble drugs.[6][9] The selection of a method depends on the specific requirements of your experiment.[6] Some common approaches include:
-
Co-solvency: Using a mixture of solvents, such as adding a small amount of ethanol or polyethylene glycol (PEG) to the aqueous buffer, can increase the solubility of hydrophobic compounds.[5][9]
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can increase its charge and, consequently, its aqueous solubility.[6]
-
Use of Excipients: Complexation agents, most notably cyclodextrins, can encapsulate the hydrophobic drug molecule, increasing its apparent solubility in water.[5][6]
Solvent Comparison Table
The following table summarizes the properties of common solvents used for preparing and diluting compounds like this compound.
| Solvent | Type | Polarity | Use Case | Key Considerations |
| DMSO | Polar Aprotic | High | Primary stock solutions | Miscible with water[8]; can be cytotoxic at >1-2% in cell culture[1]; hygroscopic. |
| Ethanol | Polar Protic | Moderate | Co-solvent; secondary stock | Less toxic than DMSO but also a less powerful solvent; volatile. |
| PBS / Aqueous Buffer | Polar Protic | High | Final working solutions | This compound has very low solubility; precipitation is a high risk without solubilizing agents. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
This protocol describes the standard procedure for dissolving this compound in DMSO.
-
Pre-Weigh Compound: Accurately weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.
-
Calculate Solvent Volume: Determine the volume of DMSO required to achieve the target stock concentration (e.g., 10 mM, 20 mM).
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Promote Dissolution: Vortex the solution vigorously for 1-2 minutes. If crystals are still visible, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[1]
-
Confirm Solubilization: Ensure the solution is clear and free of any visible precipitate before proceeding.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Aqueous Working Solutions from DMSO Stock
This protocol outlines the critical dilution step to minimize precipitation.
-
Pre-warm Aqueous Medium: Warm your final assay medium (e.g., cell culture media, PBS) to the experimental temperature (typically 37°C).
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed for your final working concentration. Remember to account for the final DMSO percentage.
-
Perform Dilution: While vigorously vortexing the pre-warmed aqueous medium, add the required volume of DMSO stock drop-by-drop directly into the liquid. Do not add the stock to the side of the tube.
-
Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of the compound precipitating over time.
Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 5. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. ijmsdr.org [ijmsdr.org]
troubleshooting inconsistent results in Prothracarcin experiments
Welcome to the technical support center for Prothracarcin experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies that may arise during their work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel antitumor antibiotic belonging to the pyrrolo[1][2]benzodiazepine (PBD) class of compounds. PBDs are known for their potent DNA-binding activity. They typically form covalent adducts in the minor groove of DNA, which can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
Q2: What is the expected potency of this compound?
While specific IC50 values for this compound are not widely published, PBDs as a class are known to be highly potent. In vitro studies of other PBDs have shown IC50 values in the low to mid picomolar range in various cancer cell lines.[3] Potency can vary significantly depending on the cell line and experimental conditions.
Q3: How should this compound be stored?
Due to the limited specific data on this compound, general guidelines for PBDs and other potent small molecules should be followed. It is recommended to store the solid compound in a tightly sealed vial in a dry, cool, and well-ventilated place. For solutions, it is advisable to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted into tightly sealed vials and stored at -20°C or -80°C for short periods. Long-term storage of solutions is generally not recommended to avoid degradation.
Q4: In what solvent should this compound be dissolved?
For in vitro experiments, PBDs are often dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to use high-quality, anhydrous DMSO to ensure the stability of the compound. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Inconsistent Results
Inconsistent results in this compound experiments can arise from various factors, ranging from compound stability to experimental technique. The following guide addresses common issues and provides potential solutions.
Issue 1: Higher than Expected IC50 Values or Lack of Cytotoxicity
Possible Causes:
-
Compound Degradation: this compound, like other PBDs, may be susceptible to degradation, especially in solution.
-
Incorrect Concentration: Errors in serial dilutions or inaccurate initial weighing of the compound.
-
Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance mechanisms to DNA-damaging agents.
-
Suboptimal Assay Conditions: Issues with the cytotoxicity assay itself, such as incorrect incubation times or reagent concentrations.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Prepare a fresh stock solution of this compound from the solid compound.
-
If possible, verify the concentration and purity of the stock solution using analytical methods like HPLC.
-
-
Review Dilution Protocol:
-
Double-check all calculations for serial dilutions.
-
Use calibrated pipettes and ensure proper mixing at each dilution step.
-
-
Optimize Cytotoxicity Assay:
-
Ensure the cell seeding density is appropriate and that cells are in the logarithmic growth phase during treatment.
-
Vary the incubation time with this compound (e.g., 24, 48, 72 hours) to determine the optimal exposure period.
-
Include a positive control (e.g., another known cytotoxic agent) to validate the assay's performance.
-
-
Consider Cell Line Characteristics:
-
Research the specific cell line's sensitivity to DNA alkylating agents. Some cell lines may have robust DNA repair mechanisms that can counteract the effects of this compound.
-
Consider testing on a panel of different cell lines to identify more sensitive models.
-
Issue 2: High Variability Between Replicates
Possible Causes:
-
Inconsistent Cell Seeding: Uneven distribution of cells in the microplate wells.
-
Pipetting Errors: Inaccurate dispensing of this compound solutions or assay reagents.
-
Edge Effects: Evaporation from the outer wells of the microplate leading to changes in compound concentration.
-
Cell Clumping: Aggregation of cells leading to non-uniform exposure to the compound.
Troubleshooting Steps:
-
Improve Cell Seeding Technique:
-
Ensure a single-cell suspension before seeding by gentle pipetting.
-
Gently swirl the plate after seeding to ensure an even distribution of cells.
-
-
Refine Pipetting Technique:
-
Use calibrated pipettes and visually inspect the pipette tips to ensure accurate liquid handling.
-
Change pipette tips between different concentrations.
-
-
Mitigate Edge Effects:
-
Avoid using the outermost wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.
-
-
Prevent Cell Clumping:
-
If working with adherent cells, ensure complete dissociation during subculture.
-
For suspension cells, gently pipette to break up clumps before seeding.
-
Data Presentation
Table 1: Reported IC50 Values for Selected Pyrrolobenzodiazepine (PBD) Compounds
| Compound | Cell Line | IC50 Value | Reference |
| PBD Dimers (general) | Various | Low to mid picomolar | [3] |
| SG3199 (PBD warhead) | MDA-MB-361 | ~20-fold less sensitive in resistant line | [4] |
| Tesirine-conjugated ADCs | Multiple | Potent cytotoxicity | [4] |
Note: This table provides a general reference for the potency of PBDs. Specific IC50 values for this compound may vary.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of this compound.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
DNA Binding Analysis (General Workflow)
This workflow outlines the general steps to investigate the interaction of this compound with DNA.
Methods:
-
Fluorescence Intercalator Displacement (FID) Assay: To assess the ability of this compound to displace a DNA intercalating dye (e.g., ethidium bromide). A decrease in fluorescence indicates binding of the compound to DNA.
-
Circular Dichroism (CD) Spectroscopy: To analyze conformational changes in DNA upon binding of this compound.
-
DNA Thermal Denaturation (Melting) Assay: To determine the effect of this compound on the stability of the DNA double helix. An increase in the melting temperature (Tm) suggests stabilization of the DNA structure.
-
Gel Electrophoresis Mobility Shift Assay (EMSA): To visualize the binding of this compound to DNA fragments. A shift in the migration of DNA indicates the formation of a DNA-compound complex.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General troubleshooting workflow for experiments.
Caption: Decision tree for troubleshooting high IC50 values.
References
Validation & Comparative
Validating the Anticancer Activity of Prothracarcin In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo anticancer activity of Prothracarcin, a member of the pyrrolobenzodiazepine (PBD) class of antibiotics. Due to the limited availability of recent, detailed in vivo studies specifically on this compound, this guide leverages data on the broader PBD class and draws comparisons with Doxorubicin, a well-established chemotherapeutic agent, in similar preclinical models.
I. Comparative Performance Data
The following table summarizes the known in vivo anticancer activity of this compound and its class (PBDs) in comparison to the standard chemotherapeutic drug, Doxorubicin. Direct comparative quantitative data for this compound is scarce in recent literature; therefore, its activity is noted as reported in foundational studies, with broader PBD data providing additional context.
| Feature | This compound / Pyrrolobenzodiazepines (PBDs) | Doxorubicin |
| Drug Class | Pyrrolobenzodiazepine (PBD) antibiotic. | Anthracycline antibiotic. |
| Mechanism of Action | Binds to the minor groove of DNA, forming a covalent adduct with guanine, which can lead to DNA strand cross-linking (especially for PBD dimers), inhibiting DNA replication and transcription, ultimately causing cell cycle arrest and apoptosis.[1][2] | Intercalates into DNA, inhibits topoisomerase II, and generates free radicals, leading to DNA damage and apoptosis. |
| Reported In Vivo Models | Sarcoma 180 (murine)[3], P388 leukemia (murine)[3][4]. PBD dimers have shown broad activity in various human tumor xenograft models.[1] | Widely active in numerous murine and human tumor xenograft models, including P388 leukemia and various solid tumors. |
| Reported Efficacy | This compound is reported to be active against Sarcoma 180 and P388 leukemia in mice.[3] PBD dimers, used as payloads in antibody-drug conjugates (ADCs), have demonstrated high potency, leading to complete tumor regressions in xenograft models.[5][6] | A standard-of-care agent with well-documented, dose-dependent tumor growth inhibition and increased lifespan in preclinical models. |
| Potential Toxicity | Cardiotoxicity has been a concern for some PBD antibiotics, which has limited their systemic use.[1] The high potency of PBDs requires careful dose consideration. | Known for its dose-dependent cardiotoxicity. Other side effects include myelosuppression and nausea. |
II. Experimental Protocols
Below is a generalized protocol for evaluating the in vivo anticancer efficacy of a compound like this compound in a murine tumor model. This protocol is based on standard practices in preclinical oncology research.
General Protocol for In Vivo Anticancer Efficacy Study in a Xenograft Mouse Model
1. Cell Culture and Animal Husbandry:
-
Cell Lines: Human or murine cancer cell lines (e.g., Sarcoma 180, P388 leukemia cells, or relevant human cancer cell lines) are cultured in appropriate media and conditions as recommended by the supplier (e.g., ATCC).
-
Animals: Immunocompromised mice (e.g., athymic nude or SCID mice) are typically used for human tumor xenografts. For murine tumor models, syngeneic mouse strains are used. Animals are housed in a pathogen-free environment with controlled temperature, humidity, and light cycles, and provided with sterile food and water ad libitum.
2. Tumor Implantation:
-
Subcutaneous Model: A suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells in 0.1-0.2 mL of sterile PBS or culture medium) is injected subcutaneously into the flank of each mouse.
-
Disseminated Model (for leukemia): Tumor cells (e.g., P388) are injected intraperitoneally or intravenously.
3. Tumor Growth Monitoring and Randomization:
-
For subcutaneous models, tumor volume is measured 2-3 times per week using calipers. The tumor volume is calculated using the formula: Volume = (length x width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into treatment and control groups (typically n=8-10 mice per group).
4. Drug Administration:
-
Test Article (this compound): The compound is formulated in a suitable vehicle and administered to the treatment group via a clinically relevant route (e.g., intraperitoneal or intravenous injection). The dosage and schedule are determined from prior toxicity studies.
-
Comparator (e.g., Doxorubicin): The comparator drug is administered at a known effective dose and schedule.
-
Vehicle Control: The control group receives the vehicle alone following the same administration schedule.
5. Efficacy and Toxicity Evaluation:
-
Tumor Growth Inhibition (TGI): Tumor volumes are monitored throughout the study. The primary endpoint is often the percentage of TGI, calculated when the mean tumor volume in the control group reaches a specific size.
-
Survival: For survival studies, animals are monitored until a pre-defined endpoint (e.g., tumor volume exceeding a certain limit, significant body weight loss, or other signs of morbidity). The increase in lifespan (ILS) is calculated.
-
Toxicity Assessment: Animal body weights are recorded 2-3 times per week. Mice are observed daily for any clinical signs of toxicity.
6. Data Analysis:
-
Tumor growth curves are plotted for each group.
-
Statistical analysis (e.g., t-test or ANOVA) is used to compare tumor volumes between groups.
-
Survival data is analyzed using Kaplan-Meier plots and log-rank tests.
III. Visualizations
Experimental Workflow
Caption: Workflow for in vivo validation of anticancer compounds.
Mechanism of Action: Pyrrolobenzodiazepine (PBD) DNA Binding
References
- 1. adcreview.com [adcreview.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[1,4]benzodiazepine antitumor antibiotics: relationship of DNA alkylation and sequence specificity to the biological activity of natural and synthetic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Anthramycin to Pyrrolobenzodiazepine (PBD)-Containing Antibody-Drug Conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Prothracarcin vs. Doxorubicin: A Comparative Analysis of Efficacy in Breast Cancer Cells
A detailed guide for researchers and drug development professionals on the cytotoxic and mechanistic properties of prothracarcin and the widely-used chemotherapeutic agent, doxorubicin, in the context of breast cancer.
This guide provides a comprehensive comparison of this compound and doxorubicin, focusing on their efficacy in breast cancer cell lines. While doxorubicin is a well-established anthracycline antibiotic used in chemotherapy, this compound's direct comparative data in breast cancer is limited. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key signaling pathways to aid in the understanding of their potential therapeutic applications.
Comparative Efficacy: Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available IC50 values for doxorubicin in various breast cancer cell lines. Limited direct comparative data for this compound necessitates the inclusion of data for a related compound, tetrocarcin A, to provide a preliminary point of reference.
| Drug | Cell Line | IC50 (µM) | Reference |
| Doxorubicin | MCF-7 | 0.69 - 8.306 | [1][2] |
| MDA-MB-231 | 1.25 - 6.602 | [1][2] | |
| BT474 | 1.14 | [2] | |
| MDA-MB-361 | 0.89 | [2] | |
| MDA-MB-435 | 1.22 | [2] | |
| MDA-MB-453 | 0.69 | [2] | |
| MDA-MB-468 | 0.27 | [2] | |
| T47D | 8.53 | [2] | |
| Tetrocarcin A | Not Specified | Not Specified | [3] |
Note: The IC50 values for doxorubicin can vary depending on the specific experimental conditions, such as incubation time and the cell viability assay used. The data for tetrocarcin A indicates it induces apoptosis but does not provide specific IC50 values.[3]
Mechanisms of Action and Impact on Signaling Pathways
Both doxorubicin and this compound (as inferred from tetrocarcin A data) induce apoptosis, or programmed cell death, a crucial mechanism for eliminating cancer cells. Their effects are mediated through distinct signaling pathways.
Doxorubicin:
Doxorubicin's primary mechanisms of action include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[4][5][6] These actions lead to DNA damage and trigger apoptotic pathways.[7] Key signaling pathways affected by doxorubicin in breast cancer cells include:
-
Apoptosis Induction: Doxorubicin induces apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[8][9] This leads to the activation of caspases, which are the executioners of apoptosis.[10] Specifically, doxorubicin has been shown to activate caspase-3, -8, and -9.[8][10]
-
p53 Pathway Activation: DNA damage caused by doxorubicin can activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.[7]
-
NF-κB Pathway Inhibition: Doxorubicin has been observed to decrease the expression of NF-κB, a protein complex that plays a role in cell survival and proliferation.[8][9]
-
MAPK/ERK Pathway: Activation of the MAPK/ERK pathway has been associated with doxorubicin resistance in breast cancer cells.[11]
This compound (inferred from Tetrocarcin A):
Limited data on a related compound, tetrocarcin A, suggests that it also induces apoptosis in human breast cancer cells.[3] The reported mechanism involves:
-
Caspase Activation: Tetrocarcin A leads to the activation of caspase-3 and -9, similar to doxorubicin.[3]
-
PI3K/Akt Pathway Inhibition: A key finding is that tetrocarcin A decreases the phosphorylation of Akt, PDK1, and PTEN.[3] The PI3K/Akt pathway is a critical survival pathway that is often hyperactivated in breast cancer.[12] By inhibiting this pathway, tetrocarcin A promotes apoptosis.
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by doxorubicin and the inferred pathway for this compound based on tetrocarcin A data.
Caption: Doxorubicin's multifaceted mechanism of action in breast cancer cells.
Caption: Inferred signaling pathway for this compound based on tetrocarcin A data.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are standard protocols for the key assays discussed in this guide.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow Diagram:
Caption: Workflow for a typical MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[13]
-
Drug Treatment: The following day, treat the cells with a range of concentrations of this compound or doxorubicin. Include untreated cells as a control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[14]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow Diagram:
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound or doxorubicin. After the incubation period, harvest both adherent and floating cells.[15]
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[15]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[16]
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[16]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16][17]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.[15]
-
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
Workflow Diagram:
Caption: General workflow for Western blot analysis.
Protocol:
-
Protein Extraction: After drug treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[19][20]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Akt, anti-phospho-Akt, anti-Bax, anti-Bcl-2, anti-caspase-3).
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the emitted light using an imaging system. The intensity of the bands corresponds to the amount of the target protein.[19]
Conclusion
Doxorubicin is a potent cytotoxic agent against a range of breast cancer cell lines, acting through multiple mechanisms including DNA damage and induction of apoptosis via several signaling pathways. While direct comparative data for this compound is scarce, preliminary information on the related compound tetrocarcin A suggests a distinct mechanism of action involving the inhibition of the critical PI3K/Akt survival pathway. This indicates that this compound and related compounds could be valuable therapeutic agents, particularly in breast cancers with a hyperactivated PI3K/Akt pathway. Further research, including head-to-head comparative studies of this compound and doxorubicin in various breast cancer subtypes, is essential to fully elucidate their relative efficacy and therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for conducting such investigations.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis and inactivation of the PI3-kinase pathway by tetrocarcin A in breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines - ProQuest [proquest.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Doxorubicin Changes Bax /Bcl-xL Ratio, Caspase-8 and 9 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of doxorubicin-induced drug resistance and drug resistant tumour growth in a murine breast tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signal Transduction Pathways in Breast Cancer: The Important Role of PI3K/Akt/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2.5. Annexin V/PI Assay and Analysis of Cell Apoptosis [bio-protocol.org]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Prothracarcin and Other Pyrrolobenzodiazepine (PBD) Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolobenzodiazepine (PBD) antibiotics are a class of potent, sequence-selective DNA-alkylating agents produced by various actinomycetes. Their unique mechanism of action, which involves binding to the minor groove of DNA and forming a covalent adduct with a guanine base, has made them a focal point in the development of novel anti-cancer therapies, particularly as payloads for antibody-drug conjugates (ADCs). This guide provides a comparative analysis of Prothracarcin and other notable PBD antibiotics, including Anthramycin, Sibiromycin, Tomaymycin, and DC-81. The comparison focuses on their chemical structures, in vitro cytotoxicity, DNA binding affinity, and in vivo efficacy, supported by experimental data and detailed protocols.
Chemical Structures
The core structure of PBDs consists of a tricyclic system: an aromatic A-ring, a diazepine B-ring, and a pyrrolidine C-ring. Variations in the substituents on these rings give rise to the diverse family of PBD antibiotics.
Figure 1: Chemical Structure of this compound
This compound, isolated from Streptomyces umbrosus, possesses the molecular formula C14H14N2O.[1]
Figure 2: Chemical Structures of Other PBD Antibiotics
-
Anthramycin: One of the first discovered PBDs, known for its cardiotoxicity which has limited its clinical use.[2]
-
Sibiromycin: A glycosylated PBD that exhibits high DNA binding affinity and potent antitumor properties.[3][4]
-
Tomaymycin: Another well-characterized PBD with significant antitumor activity.
-
DC-81: A PBD with a simpler structure compared to others in the family.
Mechanism of Action: DNA Alkylation and Apoptosis Induction
PBDs exert their cytotoxic effects by covalently binding to the C2-amino group of a guanine nucleotide within the minor groove of DNA. This interaction is sequence-selective, with a preference for 5'-Pu-G-Pu-3' sequences. The formation of this DNA adduct interferes with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
The DNA damage induced by PBDs triggers a cascade of cellular events culminating in programmed cell death. The following diagram illustrates a generalized signaling pathway for PBD-induced apoptosis.
Caption: PBD-induced apoptosis signaling pathway.
Comparative Performance Data
In Vitro Cytotoxicity
The cytotoxic potential of PBD antibiotics is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. While direct comparative studies including this compound are limited, the available data for other PBDs demonstrate their potent anticancer activity.
| PBD Antibiotic | Cancer Cell Line | IC50 (µM) | Reference |
| Sibiromycin | L1210 (Leukemia) | 0.000017 - 0.0029 | --INVALID-LINK--[5] |
| ADJ/PC6 (Plasmacytoma) | 0.000017 - 0.0029 | --INVALID-LINK--[5] | |
| CH1 (Ovarian) | 0.000017 - 0.0029 | --INVALID-LINK--[5] | |
| K562 (Leukemia) | 0.0014 | --INVALID-LINK--[5] | |
| Anthramycin Analogues | MCF-7 (Breast) | 1.14 - 1.31 | --INVALID-LINK--[6] |
| This compound | Sarcoma 180 | Data not specified | --INVALID-LINK--[1] |
| Leukemia P388 | Data not specified | --INVALID-LINK--[1] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.
DNA Binding Affinity
In Vivo Efficacy
Preclinical studies in animal models are essential for evaluating the anti-tumor efficacy of PBD antibiotics. This compound has shown activity against experimental murine tumors, including sarcoma 180 and leukemia P388.[1] Similarly, Anthramycin and its analogs, as well as Tomaymycin analogs, have demonstrated antitumor activity in various murine cancer models.[7][8] However, quantitative, directly comparable in vivo data across a range of PBDs, including this compound, is limited in the public domain.
| PBD Antibiotic | Animal Model | Tumor Type | Efficacy Metric | Reference |
| This compound | Murine | Sarcoma 180, Leukemia P388 | Active | --INVALID-LINK--[1] |
| Anthramycin | Murine | Leukemia L1210 | Active | --INVALID-LINK--[7] |
| Tomaymycin Analogs | Murine | Leukemia L1210, Leukemia P388, Sarcoma 180 | Active | --INVALID-LINK--[8] |
Experimental Protocols
Determination of In Vitro Cytotoxicity (IC50) using MTT Assay
This protocol outlines a standard procedure for assessing the cytotoxic effects of PBD antibiotics on adherent cancer cell lines.
Caption: Workflow for determining IC50 using the MTT assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the PBD antibiotics in culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the logarithm of the compound concentration. The IC50 value is the concentration that causes a 50% reduction in cell viability.
Determination of DNA Binding Affinity by Fluorescence Titration
This method is used to determine the binding constant (Kb) of a PBD antibiotic to DNA. It relies on the change in the fluorescence properties of the PBD upon binding to DNA.
References
- 1. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Biosynthesis of Sibiromycin, a Potent Antitumor Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of sibiromycin, a potent antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor activity and some pharmacologic properties of anthramycin methyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on tomaymycin. III. Synthesis and antitumor activity of tomaymycin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Action of Prothracarcin: A Comparative Cross-Validation of its Anticancer Mechanism
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the anticipated mechanism of action of Prothracarcin, a pyrrolo[1]benzodiazepine (PBD) antibiotic. Due to a lack of publicly available experimental data on this compound, this guide establishes a cross-validated mechanistic hypothesis by comparing it with other well-characterized PBDs and standard chemotherapeutic agents that target DNA.
This compound is an antitumor antibiotic with a pyrrolo[1]benzodiazepine core structure. While specific studies detailing its cytotoxic effects and impact on cellular signaling pathways are not currently available in the public domain, its mechanism of action can be inferred with a high degree of confidence from extensive research on other members of the PBD family, such as Anthramycin, Sibiromycin, and Tomaymycin. This guide will compare the established mechanisms of these PBDs, alongside the widely used anticancer drugs Doxorubicin and Cisplatin, to provide a comprehensive framework for understanding the likely biological activity of this compound.
The Pyrrolo[1][2]benzodiazepine (PBD) Family: DNA Minor Groove Alkylating Agents
The primary mechanism of action for PBD antibiotics is the sequence-selective alkylation of DNA. These molecules bind to the minor groove of the DNA double helix and form a covalent bond with the N2-amino group of a guanine base. This interaction physically obstructs the processes of DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
Comparative Cytotoxicity of PBDs and Standard Chemotherapeutics
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for the comparator drugs in various cancer cell lines. The absence of data for this compound highlights the need for future experimental investigation.
| Drug | Cell Line | Cancer Type | IC50 (µM) |
| Anthramycin Analogs | MCF-7 | Breast Cancer | 1.14 - 1.31 |
| Sibiromycin | L1210 | Leukemia | 0.000017 - 0.0029 |
| ADJ/PC6 | Plasmacytoma | 0.000017 - 0.0029 | |
| CH1 | Ovarian Cancer | 0.000017 - 0.0029 | |
| Doxorubicin | HeLa | Cervical Cancer | 1.00 |
| A549 | Lung Cancer | 1.50 | |
| PC3 | Prostate Cancer | 8.00 | |
| LNCaP | Prostate Cancer | 0.25 | |
| Cisplatin | A549 | Lung Cancer | 7.49 - 10.91 |
| SKOV-3 | Ovarian Cancer | 2 - 40 |
Signaling Pathways Implicated in Drug-Induced Cell Death
The cytotoxic effects of these anticancer agents converge on the induction of apoptosis and cell cycle arrest. The specific signaling pathways activated can vary between different classes of drugs.
Apoptosis Signaling Pathway
DNA damage is a potent trigger for apoptosis, which can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key proteins involved in these pathways include the Bcl-2 family (regulating mitochondrial outer membrane permeabilization) and caspases (executing the apoptotic program).
Figure 1: Simplified overview of the extrinsic and intrinsic apoptosis pathways.
Cell Cycle Arrest Signaling Pathway
Upon DNA damage, cell cycle checkpoints are activated to halt cell cycle progression and allow time for DNA repair. Key regulators of these checkpoints include cyclin-dependent kinases (CDKs) and their associated cyclins.
Figure 2: A common pathway for DNA damage-induced cell cycle arrest.
Experimental Protocols
To facilitate future research on this compound, this section provides detailed protocols for key experiments used to characterize the mechanism of action of anticancer drugs.
Determination of IC50 using MTT Assay
Objective: To determine the concentration of a drug that inhibits cell growth by 50%.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with a serial dilution of the drug for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of Apoptosis-Related Proteins
Objective: To detect changes in the expression levels of key apoptotic proteins.
Protocol:
-
Treat cells with the drug for the desired time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Figure 3: Workflow for Western Blot analysis.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Treat cells with the drug for the desired time points.
-
Harvest the cells and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Figure 4: Workflow for cell cycle analysis by flow cytometry.
Conclusion
This guide provides a comprehensive, albeit predictive, cross-validation of this compound's mechanism of action. Based on its structural similarity to other pyrrolo[1]benzodiazepines, this compound is strongly anticipated to function as a DNA minor groove alkylating agent, leading to the induction of apoptosis and cell cycle arrest. The provided comparative data for established PBDs and standard chemotherapeutics, along with detailed experimental protocols, offer a robust framework for the future empirical investigation of this compound. The elucidation of its specific molecular targets and signaling pathways will be crucial for its potential development as a novel anticancer agent.
References
A Comparative Analysis of the Cytotoxicity of Prothracarcin and Oxoprothracarcin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of two pyrrolo[1][2]benzodiazepine (PBD) antibiotics: Prothracarcin and the more recently identified oxothis compound. While quantitative data remains limited, this document synthesizes the available information on their biological activity, mechanism of action, and provides standardized experimental protocols for their evaluation.
Comparative Cytotoxicity Data
It is noteworthy that the metabolism of a related PBD, 11-demethyltomaymycin, yields oxotomaymycin, a biologically inactive metabolite.[1] This suggests that the "oxo" functional group in oxothis compound may represent a metabolic deactivation, leading to its observed weaker cytotoxic activity compared to this compound.
Table 1: Summary of Cytotoxic Activity
| Compound | Cell Lines Tested | Observed Cytotoxicity | Quantitative Data (IC50) |
| This compound | Sarcoma 180 (murine), Leukemia P388 (murine) | Antitumor activity observed | Not reported in available literature |
| Oxothis compound | MDA-MB-231 (human breast adenocarcinoma), A549 (human lung carcinoma) | Weak inhibition of cell growth | Not reported in available literature |
Experimental Protocols
The following is a detailed methodology for a standard cytotoxicity assay applicable to PBD antibiotics like this compound and oxothis compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
MTT Assay for Cytotoxicity Screening
1. Cell Culture and Plating:
- Culture desired cancer cell lines (e.g., MDA-MB-231, A549, or others relevant to the research) in appropriate complete growth medium at 37°C in a humidified atmosphere with 5% CO2.
- Harvest exponentially growing cells and determine cell viability using a hemocytometer and trypan blue exclusion.
- Seed the cells into 96-well microplates at a predetermined optimal density (typically 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of medium).
- Incubate the plates for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare stock solutions of this compound and oxothis compound in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the stock solutions in complete growth medium to achieve a range of final concentrations for testing.
- Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known cytotoxic agent).
- Incubate the plates for a specified period (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
- After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
4. Solubilization of Formazan:
- Carefully remove the medium from the wells.
- Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.
5. Data Acquisition and Analysis:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
- Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
- The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway
The cytotoxic mechanism of this compound and other PBD antibiotics is believed to be initiated by the alkylation of DNA. This covalent binding to the minor groove of DNA, primarily at the N-2 position of guanine, leads to distortions in the DNA helix. This DNA damage can trigger a cascade of cellular responses, ultimately leading to apoptosis (programmed cell death).
Caption: DNA alkylation by this compound leading to apoptosis.
Experimental Workflow
The following diagram illustrates the general workflow for comparing the cytotoxicity of this compound and oxothis compound.
Caption: General workflow for cytotoxicity comparison.
References
A Comparative Analysis of Prothracarcin and Other DNA Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Prothracarcin and other notable DNA alkylating agents from the pyrrolobenzodiazepine (PBD) class, including Tomaymycin, Anthramycin, and Sibiromycin. The focus is on their mechanism of action, cytotoxicity, and DNA binding affinity, supported by experimental data to aid in research and drug development.
Introduction to DNA Alkylating Agents
DNA alkylating agents are a class of potent cytotoxic compounds that exert their anticancer effects by covalently modifying DNA, thereby interfering with DNA replication and transcription, and ultimately leading to cell death. The pyrrolobenzodiazepine (PBD) antibiotics are a prominent family of naturally derived DNA alkylating agents that bind to the minor groove of DNA. This guide specifically delves into a comparative study of this compound and other key members of the PBD family.
Mechanism of Action
This compound, like other PBDs, selectively binds to the minor groove of DNA. This initial non-covalent interaction is followed by a covalent alkylation of the N2 position of a guanine base. This covalent bond formation is a hallmark of these agents and is crucial for their cytotoxic activity. The general mechanism is depicted in the signaling pathway diagram below.
Comparative Cytotoxicity
The cytotoxic potential of PBDs is a key indicator of their anticancer efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits cell growth by 50%. The table below summarizes the available IC50 values for this compound's relatives against various cancer cell lines.
| Compound | Cell Line(s) | IC50 Value(s) | Citation(s) |
| Sibiromycin | L1210 (leukemia), ADJ/PC6 (plasmacytoma), CH1 (ovarian) | 0.000017 - 0.0029 µM | [1][2] |
| Tomaymycin Analogues | B16F10 (melanoma), CT26 (colon carcinoma), MDA-MB231 (breast carcinoma) | 74 - 570 nM | [3] |
| Anthramycin Analogues | MCF-7 (breast cancer) | 1.14 - 1.31 µg/mL | [4] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions and cell lines used.
DNA Binding Affinity
The affinity of PBDs for DNA is a critical determinant of their biological activity. A common method to assess this is through DNA thermal denaturation assays, which measure the increase in the melting temperature (Tm) of DNA upon drug binding (ΔTm). A higher ΔTm value generally indicates stronger binding and stabilization of the DNA duplex.
Sibiromycin > Anthramycin > Tomaymycin > DC-81 > Neothramycin > iso-DC-81
This suggests that Sibiromycin has the highest affinity for DNA among the tested compounds.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.[5]
-
Compound Treatment: Remove the growth medium and add fresh medium containing various concentrations of the test compound. Incubate for the desired period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add MTT solution to each well (final concentration 0.1 mg/mL) and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Aspirate the supernatant and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[5]
-
IC50 Calculation: Calculate the IC50 values from the dose-response curves using appropriate software.[5]
DNA Thermal Denaturation Assay
This assay measures the change in the melting temperature (Tm) of DNA upon binding to a ligand. An increase in Tm indicates stabilization of the DNA duplex.
Protocol:
-
Sample Preparation: Prepare solutions of DNA (e.g., calf thymus DNA) in a suitable buffer (e.g., Tris-HCl with NaCl).
-
Ligand Addition: Add the DNA alkylating agent at a specific molar ratio to the DNA solution.
-
Thermal Denaturation: Use a spectrophotometer with a temperature controller to heat the sample at a constant rate.
-
Absorbance Monitoring: Monitor the absorbance at 260 nm as the temperature increases. The absorbance will increase as the DNA denatures.
-
Tm Determination: The Tm is the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the absorbance increase.
-
ΔTm Calculation: Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DNA alone from the Tm of the DNA-ligand complex.
Conclusion
This compound and its related PBDs are exceptionally potent DNA alkylating agents with significant potential in anticancer therapy. Their shared mechanism of minor groove binding followed by covalent guanine alkylation underscores their efficacy. While direct comparative data for this compound is limited, the analysis of its close relatives, Sibiromycin, Tomaymycin, and Anthramycin, reveals a class of compounds with picomolar to nanomolar cytotoxicity. The rank order of DNA binding affinity appears to be a strong predictor of their cytotoxic potential. Further quantitative studies on this compound are warranted to fully elucidate its position within this important class of antitumor antibiotics.
References
- 1. Biosynthesis of Sibiromycin, a Potent Antitumor Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and Evaluation of DNA Cross‐linkers by Click Chemistry‐Mediated Heterodimerization of Nor‐Tomaymycins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3.4. Assay Protocol for Cytotoxic Activity [bio-protocol.org]
Independent Verification of Prothracarcin's Antitumor Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antitumor antibiotic Prothracarcin with other established chemotherapeutic agents. Due to the limited availability of recent, independent studies on this compound, this guide synthesizes foundational data and compares it with well-documented alternatives, highlighting the need for further research.
Quantitative Antitumor Activity
This compound, a pyrrolo[1][2]benzodiazepine (PBD) antibiotic, has demonstrated antitumor effects in preclinical murine models of Sarcoma 180 (S-180) and Leukemia P388 (P388)[3]. However, a comprehensive search of publicly available literature did not yield recent, independent studies providing specific quantitative data on its efficacy, such as percentage of tumor growth inhibition or increase in lifespan. The initial findings from 1982 established its activity but did not offer comparative data against other agents[3].
In contrast, extensive data is available for commonly used chemotherapeutic drugs like Doxorubicin and Cisplatin in similar preclinical models.
Table 1: Comparison of Antitumor Activity in Murine Models
| Compound | Cancer Model | Efficacy Metric | Result | Citation |
| This compound | Sarcoma 180 | Tumor Growth Inhibition (%) | Data not available | |
| Leukemia P388 | Increase in Lifespan (%) | Data not available | ||
| Doxorubicin | Sarcoma 180 | Tumor Growth Inhibition (%) | Varies by dose and schedule | [4][5] |
| Leukemia P388 | Increase in Lifespan (%) | Varies by dose and schedule | ||
| Cisplatin | Sarcoma 180 | Tumor Growth Inhibition (%) | Varies by dose and schedule | |
| Leukemia P388 | Increase in Lifespan (%) | Varies by dose and schedule | [6] |
Note: The absence of recent, publicly available, independent quantitative data for this compound is a significant limitation. The efficacy of Doxorubicin and Cisplatin is well-established but varies based on experimental conditions.
Experimental Protocols
The following are generalized experimental methodologies for evaluating the antitumor effects of compounds in the Sarcoma 180 and Leukemia P388 murine models, based on standard preclinical screening protocols[2][7].
Sarcoma 180 (Solid Tumor) Model
-
Cell Culture and Implantation: Sarcoma 180 cells are maintained in an appropriate cell culture medium. For in vivo studies, a specific number of cells (e.g., 1 x 10^6 cells) are implanted subcutaneously into the flank of immunocompetent mice (e.g., Swiss albino mice).
-
Tumor Growth Monitoring: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm^3), animals are randomized into control and treatment groups. The test compound (e.g., this compound) and reference drugs (e.g., Doxorubicin) are administered via a specified route (e.g., intraperitoneal or intravenous) and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: The primary endpoint is the inhibition of tumor growth in the treated groups compared to the control group. This is often expressed as a percentage of tumor growth inhibition. Animal body weight and general health are also monitored as indicators of toxicity.
-
Data Analysis: Statistical analysis is performed to determine the significance of the observed differences in tumor growth between the treatment and control groups.
Leukemia P388 (Ascitic Tumor) Model
-
Cell Implantation: A specific number of P388 leukemia cells (e.g., 1 x 10^6 cells) are injected intraperitoneally into a suitable mouse strain (e.g., DBA/2 or BDF1).
-
Treatment: Treatment with the test compound and reference drugs begins 24 hours after tumor cell inoculation. Drugs are typically administered intraperitoneally for a specified number of days.
-
Efficacy Evaluation: The primary endpoint is the mean survival time of the treated animals compared to the control group. The efficacy is often expressed as the percentage of increase in lifespan (% ILS).
-
Data Analysis: The statistical significance of the difference in survival times between the treated and control groups is determined.
Mechanism of Action: Pyrrolo[1][2]benzodiazepines
This compound belongs to the pyrrolo[1][2]benzodiazepine (PBD) class of antitumor antibiotics[1][3][8]. The general mechanism of action for PBDs involves the covalent alkylation of DNA[1].
-
DNA Minor Groove Binding: PBDs selectively bind to the minor groove of the DNA double helix[9].
-
Guanine Alkylation: They form a covalent bond with the N2 position of a guanine base[1]. This interaction is sequence-selective, often favoring G-rich sequences.
-
Inhibition of DNA Processing: This DNA alkylation interferes with the binding of DNA-processing enzymes, such as transcription factors and DNA polymerases, thereby inhibiting DNA replication and transcription.
-
Induction of Apoptosis: The disruption of these critical cellular processes ultimately leads to the induction of programmed cell death (apoptosis) in cancer cells[10].
Visualizations
References
- 1. Pyrrolo[1,4]benzodiazepine antitumor antibiotics: relationship of DNA alkylation and sequence specificity to the biological activity of natural and synthetic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapamycin may inhibit murine S180 sarcoma growth by regulating the pathways associated with autophagy and cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo growth inhibition of sarcoma 180 by latex proteins from Calotropis procera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of the in vivo P388 leukemia model in evaluation of antitumor activity of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpbs.com [ijpbs.com]
- 8. Recent developments in novel pyrrolo[2,1-c][1,4]benzodiazepine conjugates: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
- 10. Design, synthesis, and biological evaluation of pyrrolo[2,1-c][1,4]benzodiazepine and indole conjugates as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Prothracarcin
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of prothracarcin, an antineoplastic agent. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental contamination. This guidance is intended for researchers, scientists, and drug development professionals actively engaged in handling this compound.
I. Immediate Safety Precautions
This compound, like all antineoplastic agents, should be handled with extreme caution due to its potential mutagenic, carcinogenic, and teratogenic properties.[1] Personnel must be thoroughly trained on the risks and proper handling procedures before working with this compound. The Safety Data Sheet (SDS) for this compound is the primary source of detailed safety information and must be readily accessible to all personnel.
Key Safety Requirements:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including double chemotherapy gloves, a disposable gown, and eye protection.[2][3]
-
Designated Work Area: All handling of this compound and its waste should be conducted in a designated area, such as a certified biological safety cabinet (BSC) or a chemical fume hood, to prevent aerosolization and contamination.
-
Spill Kit: A spill kit specifically for cytotoxic drugs must be readily available in the work area.[2]
II. This compound Waste Identification and Segregation
Proper segregation of this compound waste is the first and most critical step in the disposal process. All waste streams must be treated as hazardous.
Table 1: this compound Waste Classification and Handling
| Waste Type | Description | Container Type |
| Grossly Contaminated Waste | Unused or expired this compound, bulk powders, concentrated solutions, and materials used to clean up large spills. | Puncture-resistant, leak-proof container with a secure lid, labeled as "Hazardous: this compound Waste". |
| Trace Contaminated Sharps | Needles, syringes, glass vials, and other sharp instruments that have come into contact with this compound. | Puncture-resistant sharps container specifically designated for chemotherapy waste.[4] |
| Trace Contaminated Non-Sharps | Gloves, gowns, bench paper, and other disposable materials with minimal residual contamination. | Leak-proof plastic bags or containers clearly labeled as "Trace Chemotherapy Waste".[4] |
III. Disposal Procedures: A Step-by-Step Guide
The following workflow outlines the mandatory steps for the safe disposal of this compound waste.
Caption: this compound Disposal Workflow
IV. Quantitative Data and Experimental Protocols
Due to the limited publicly available information on this compound, a comprehensive summary of its quantitative data is not possible at this time. Researchers must consult the manufacturer-specific Safety Data Sheet (SDS) for the following critical information:
Table 2: this compound Quantitative Data (Consult Specific SDS)
| Property | Value |
| CAS Number | 81542-99-6 |
| Molecular Formula | Data not available in search results. |
| Molecular Weight | Data not available in search results. |
| LD50 (Oral) | Data not available in search results. |
| LD50 (Dermal) | Data not available in search results. |
| Decomposition Temp. | Data not available in search results. |
| Solubility | Data not available in search results. |
Experimental Protocols for Decontamination:
For minor spills, the following general procedure for antineoplastic agents should be followed:
-
Restrict Access: Immediately alert others in the area and restrict access to the spill.
-
Don PPE: Wear a gown, double gloves, and eye protection. For larger spills, a respirator may be necessary.[3]
-
Containment: Absorb liquids with absorbent pads. For powders, carefully cover with damp absorbent pads to avoid aerosolization.[3]
-
Cleaning: Clean the area with a detergent solution, followed by a thorough rinsing with water.[3]
-
Disposal: All cleanup materials must be disposed of as grossly contaminated this compound waste.[3]
V. Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a fundamental aspect of laboratory safety and environmental responsibility. By adhering to these guidelines, research institutions can build a strong foundation of trust and safety, ensuring the well-being of their personnel and the integrity of their research. Always prioritize consulting the specific Safety Data Sheet for this compound before handling or disposal.
References
Essential Safety and Operational Protocols for Handling Prothracarcin
Prothracarcin is a potent cytotoxic agent that necessitates stringent safety protocols to minimize exposure and ensure the well-being of laboratory personnel. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, for researchers, scientists, and drug development professionals. The following procedures are based on established guidelines for handling highly hazardous compounds and should be supplemented by a thorough, substance-specific risk assessment before any work begins.
I. Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the correct and consistent use of appropriate Personal Protective Equipment (PPE). All personnel handling this compound must be trained in the proper donning and doffing of PPE.
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-tested nitrile gloves. Inner glove tucked under the gown cuff, outer glove over the cuff. | Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a tear or puncture in the outer glove. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). Must have long sleeves with tight-fitting elastic or knit cuffs. | Protects skin and personal clothing from contamination with droplets or spills. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator is required when handling the powdered form of this compound or when there is a risk of aerosolization. | Prevents inhalation of hazardous particles. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects eyes and face from splashes and aerosols. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contamination out of the designated handling area. |
II. Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to prevent contamination and exposure. All procedures should be performed in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a containment isolator.
A. Receiving and Storage
-
Inspect Incoming Packages: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don PPE: Before opening the package, don the appropriate PPE as specified in Table 1.
-
Verify Contents: Open the package in a designated containment area and verify the contents against the shipping manifest.
-
Secure Storage: Store this compound in a clearly labeled, sealed, and secure container in a designated, restricted-access area. The storage area should be well-ventilated and separate from incompatible chemicals.
B. Preparation and Handling
-
Work in a Containment Device: All manipulations of this compound, including weighing, reconstituting, and aliquoting, must be performed within a certified Class II BSC or a containment isolator to protect both the product and the operator.
-
Use Dedicated Equipment: Use dedicated equipment (e.g., spatulas, balances, glassware) for handling this compound. If not possible, thoroughly decontaminate all equipment after use.
-
Prevent Aerosolization: Handle the compound carefully to avoid generating dust or aerosols. When dissolving the powder, slowly add the solvent to the solid.
-
Label All Containers: Clearly label all containers with the compound name, concentration, date, and hazard warning.
III. Spill Management Plan
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and decontaminate the area. A spill kit specifically for cytotoxic drugs should be readily available.
Table 2: Spill Kit Components
| Component | Quantity |
| Chemotherapy-rated nitrile gloves | 2 pairs |
| Disposable, low-permeability gown | 1 |
| N95 respirator | 1 |
| Chemical splash goggles | 1 |
| Absorbent pads or pillows | Sufficient to contain the maximum anticipated spill volume |
| Scoop and scraper | 1 set |
| Sharps container | 1 |
| Hazardous waste bags (labeled "Cytotoxic Waste") | 2 |
| Decontaminating solution (e.g., 10% sodium hypochlorite) | As needed |
| Warning signs | 2 |
Spill Response Protocol:
-
Alert Others: Immediately alert others in the area of the spill.
-
Secure the Area: Cordon off the spill area with warning signs to prevent entry.
-
Don PPE: If not already wearing it, don the full PPE from the spill kit.
-
Contain the Spill:
-
Liquids: Cover the spill with absorbent pads, starting from the outside and working inward.
-
Solids: Gently cover the spill with damp absorbent pads to avoid raising dust.
-
-
Clean the Area:
-
Carefully collect the absorbent material and any contaminated debris using a scoop and scraper.
-
Place all contaminated materials into the cytotoxic waste bag.
-
Clean the spill area with a decontaminating solution, followed by a rinse with water.
-
-
Dispose of Waste: Seal the cytotoxic waste bag and place it inside the second waste bag (double-bagging). Dispose of it according to the institutional guidelines for cytotoxic waste.
-
Doff PPE and Wash Hands: Carefully doff PPE, avoiding self-contamination, and dispose of it as cytotoxic waste. Wash hands thoroughly with soap and water.
-
Document the Incident: Report the spill to the laboratory supervisor and complete an incident report.
IV. Disposal Plan
All waste generated from the handling of this compound is considered cytotoxic waste and must be disposed of accordingly.
-
Solid Waste: All contaminated solid waste, including gloves, gowns, shoe covers, absorbent materials, and empty vials, must be placed in clearly labeled, puncture-resistant, and leak-proof cytotoxic waste containers.
-
Liquid Waste: Unused solutions of this compound and contaminated liquids should be collected in a designated, sealed, and labeled hazardous waste container.
-
Sharps: All contaminated sharps (needles, scalpels, etc.) must be placed in a designated sharps container for cytotoxic waste.
All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.
V. Experimental Protocols Cited
The operational and safety protocols outlined in this document are based on a synthesis of best practices from the following sources:
-
General guidance on handling cytotoxic drugs: Information from the National Health Service (NHS) and the Health and Safety Executive (HSE) on the safe handling of cytotoxic agents was utilized to form the basis of these recommendations.[1][2]
-
Personal Protective Equipment Standards: Recommendations for PPE selection are informed by guidelines from the Occupational Safety and Health Administration (OSHA), the American Society of Health-System Pharmacists (ASHP), and the Oncology Nursing Society (ONS).[3][4]
-
Safety Data Sheet (SDS) for Similar Compounds: In the absence of a detailed SDS for this compound, the hazard information and handling precautions from the SDS for Procarbazine Hydrochloride, another potent cytotoxic agent, were considered.[5][6]
VI. Mandatory Visualizations
Caption: Workflow for donning and doffing Personal Protective Equipment (PPE) for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
